1-(6-Bromopyridin-3-yl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRZSDRDBJDKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432218 | |
| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412347-39-8 | |
| Record name | 1-(6-Bromopyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Biological Potential of 1-(6-Bromopyridin-3-yl)piperazine: A Technical Whitepaper on its Hypothesized Mechanism of Action
Disclaimer: This document provides a comprehensive overview of the potential mechanism of action for 1-(6-Bromopyridin-3-yl)piperazine based on the established pharmacology of the broader class of pyridinyl arylpiperazine compounds. As of this writing, specific preclinical or clinical data for this compound is not publicly available. Therefore, the information presented herein is a well-informed hypothesis intended to guide future research and drug development efforts.
Introduction
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system (CNS).[1][2][3] When coupled with a pyridine ring, these compounds, known as pyridinylpiperazines, exhibit a remarkable propensity for interacting with various G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. This whitepaper will delve into the probable biological targets and signaling pathways of this compound, drawing on the extensive structure-activity relationship (SAR) data from closely related analogs. We will also outline a standard experimental workflow for the definitive characterization of this molecule's pharmacological profile.
Hypothesized Mechanism of Action: A Multi-Target Profile
Based on the pharmacology of analogous pyridinylpiperazines, this compound is likely to exhibit affinity for a range of aminergic GPCRs. The primary candidates for its mechanism of action include modulation of serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.
Serotonin Receptor Modulation
Arylpiperazines are well-documented modulators of serotonin receptors, with the specific subtype selectivity being highly dependent on the substitution pattern of the aryl ring.[4][5]
-
5-HT1A Receptor: Many pyridinylpiperazines act as agonists or partial agonists at the 5-HT1A receptor.[4][6] This interaction is often associated with anxiolytic and antidepressant effects. Agonism at this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.
-
5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a common feature of atypical antipsychotics and some antidepressants. This Gq-coupled receptor, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Antagonism of this pathway is thought to contribute to the therapeutic effects of certain CNS drugs.
Dopamine Receptor Interaction
Dopamine receptors, particularly the D2 subtype, are another prominent target for arylpiperazines.
-
D2 Receptor: The interaction can range from partial agonism to antagonism. D2 receptor partial agonists are a key feature of some third-generation antipsychotics, offering a mechanism to stabilize dopaminergic neurotransmission. Like the 5-HT1A receptor, the D2 receptor is Gi-coupled, and its modulation affects the cAMP signaling pathway.
Adrenergic Receptor Activity
The pyridinylpiperazine scaffold has also been associated with significant activity at adrenergic receptors.
-
α1-Adrenergic Receptors: Antagonism at α1-adrenoceptors is a common property of this class of compounds.[7] This can lead to vasodilation and a decrease in blood pressure.
-
α2-Adrenergic Receptors: Several 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective α2-adrenoceptor antagonists.[8][9] This activity can lead to an increase in the release of norepinephrine from presynaptic terminals.
The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor, a likely target for this compound.
Caption: Generalized GPCR signaling cascade, a probable mechanism for the title compound.
Structure-Activity Relationship (SAR) Insights from Analogs
While no SAR data exists for this compound itself, studies on related compounds provide valuable clues:
-
Aryl Substitution: The nature and position of substituents on the aryl ring are critical for receptor affinity and selectivity. For instance, in a series of bicyclohydantoin-arylpiperazines, a methoxy group on the ortho position of the phenyl ring was favorable for high 5-HT1A affinity.[4][6] The bromo-substituent at the 6-position of the pyridine ring in the title compound will significantly influence its electronic properties and how it docks into the receptor binding pocket.
-
Piperazine Linker: The linker between the piperazine and other moieties, if present, can drastically alter the pharmacological profile. In many active compounds, a flexible alkyl chain connects the piperazine to another cyclic structure, and the length of this chain is often a key determinant of activity.[4]
Proposed Experimental Workflow for Pharmacological Characterization
To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of this process.
Caption: A standard experimental workflow for characterizing a novel CNS compound.
Detailed Methodologies for Key Experiments
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.
-
Protocol Outline:
-
Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2).
-
Incubate the membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Assay)
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compound at Gi/Gs-coupled receptors.
-
Protocol Outline:
-
Culture cells expressing the receptor of interest (e.g., CHO-hD2 cells).
-
For antagonist activity, pre-incubate the cells with varying concentrations of the test compound before stimulating with a known agonist (e.g., quinpirole for D2). For agonist activity, incubate the cells with the test compound alone.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
Quantitative Data Summary (Hypothetical)
While no specific data is available for this compound, a hypothetical data profile for a related pyridinyl arylpiperazine might look as follows. This table is for illustrative purposes only.
| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |
| 5-HT1A | 15 | Partial Agonist | 45 (EC50) |
| 5-HT2A | 50 | Antagonist | 120 (IC50) |
| D2 | 25 | Antagonist | 80 (IC50) |
| α1 | 75 | Antagonist | 200 (IC50) |
| α2 | >1000 | - | - |
Conclusion
This compound belongs to a class of compounds with a high likelihood of activity within the central nervous system. Based on extensive literature on related pyridinyl arylpiperazines, it is hypothesized that this molecule will act as a multi-target ligand, potentially exhibiting a combination of antagonist and/or partial agonist activities at serotonin, dopamine, and adrenergic receptors. This profile suggests potential therapeutic applications in psychiatric and neurological disorders. Definitive elucidation of its mechanism of action awaits empirical investigation following the experimental workflow outlined in this whitepaper. The insights provided herein offer a solid foundation for initiating such a research program.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
Potential Therapeutic Targets of 1-(6-Bromopyridin-3-yl)piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(6-bromopyridin-3-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. Derivatives of this versatile scaffold have shown potential across multiple therapeutic areas, primarily due to their ability to interact with key physiological targets. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound derivatives, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising class of molecules.
Core Therapeutic Areas and Molecular Targets
Research into arylpiperazine derivatives, including those with a pyridinyl moiety, has revealed a range of biological activities. The primary therapeutic areas of interest for this compound derivatives include neuropsychiatric disorders and oncology.
Central Nervous System (CNS) Disorders
Arylpiperazine derivatives are well-known for their activity at various G-protein coupled receptors (GPCRs) in the central nervous system, particularly dopamine and serotonin receptors. These receptors are crucial in the pathophysiology of numerous neurological and psychiatric conditions.
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Dopamine Receptors (D2 and D3): The dopamine D2 and D3 receptors are established targets for antipsychotic and anti-Parkinson's disease medications.[1] Modulation of these receptors can alleviate symptoms of psychosis and motor disturbances.
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Serotonin Receptor (5-HT1A): The 5-HT1A receptor is implicated in mood and anxiety regulation. Agonists and partial agonists of this receptor are used in the treatment of anxiety and depression.
Oncology
The piperazine moiety is a common feature in many anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[3]
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PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[4]
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Apoptosis Pathway: Induction of apoptosis is a key mechanism for many chemotherapeutic agents.[5]
Quantitative Data
The following table summarizes the available quantitative data for a close analog of the this compound scaffold, demonstrating its activity at key CNS receptors.
| Compound | Target Receptor | Assay Type | Parameter | Value (nmol/L) |
| 1-(Benzo[b]thiophen-4-yl)-4-(3-((6-bromopyridin-3-yl)oxy)propyl)piperazine | Dopamine D2 | Functional Agonist | EC50 | 0.9 |
| Dopamine D3 | Functional Agonist | EC50 | 19 | |
| Serotonin 5-HT1A | Functional Agonist | EC50 | 2.3 |
Table 1: In vitro activity of a this compound derivative at dopamine and serotonin receptors. Data extracted from Wang et al., 2022.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP) following the activation of the Gi/o-coupled D2 receptor.[6][7][8]
Materials:
-
CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.
-
Culture Medium (e.g., DMEM/F-12) with 10% Fetal Bovine Serum and antibiotics.
-
Assay Buffer (HBSS with calcium, magnesium, and 10 mM HEPES).
-
IBMX (3-isobutyl-1-methylxanthine) solution.
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Forskolin solution.
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Test compounds (this compound derivatives).
-
cAMP HTS immunoassay kit.
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96-well tissue culture plates.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate at a density that ensures they reach 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[6]
-
Pre-incubation: Remove the culture medium and wash the cells. Add 50 µL/well of assay buffer containing 2 mM IBMX. Incubate for 5 minutes at 37°C.[7]
-
Compound Addition: Add 50 µL/well of assay buffer containing the test compound at 2x the final desired concentration and 20 µM forskolin (to stimulate cAMP production).[7] Include control wells with buffer and forskolin only.
-
Incubation: Incubate the plate for 15 minutes at 37°C.[7]
-
Lysis and cAMP Measurement: Terminate the reaction by adding 100 µL/well of lysis buffer from the cAMP immunoassay kit. Quantify the intracellular cAMP levels according to the kit manufacturer's instructions.[7]
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay directly measures the activation of G-proteins upon 5-HT1A receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[9][10]
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1A receptor or from rat hippocampus.[11]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (radiolabeled).
-
Test compounds (this compound derivatives).
-
Unlabeled GTPγS (for non-specific binding).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the membrane preparation.[9]
-
Compound Addition: Add serial dilutions of the test compounds. For determining non-specific binding, add a high concentration of unlabeled GTPγS to a set of wells.[9]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[9]
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold buffer.[9]
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity using a microplate scintillation counter.[9]
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration. Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.[9]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
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Test compounds (this compound derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
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96-well flat-bottom sterile culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]
-
Compound Treatment: The next day, treat the cells with various concentrations of the piperazine derivatives. Include a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[3]
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Caption: PI3K/Akt Signaling Pathway in Cancer.
References
- 1. researchhub.com [researchhub.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. innoprot.com [innoprot.com]
- 9. benchchem.com [benchchem.com]
- 10. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1-(6-Bromopyridin-3-yl)piperazine: A Scaffold for Novel Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a critical step in the development of novel therapeutics. The 1-(6-bromopyridin-3-yl)piperazine core has emerged as a promising platform for the design of a diverse range of biologically active compounds. This technical guide provides an in-depth analysis of this scaffold, covering its synthesis, chemical properties, and its application in the discovery of drugs targeting various therapeutic areas, with a particular focus on neurological disorders.
Chemical Properties and Synthesis
The this compound scaffold is characterized by a piperazine ring linked to a brominated pyridine moiety. The presence of the bromine atom provides a convenient handle for further chemical modifications, allowing for the generation of extensive compound libraries through various cross-coupling reactions. The piperazine ring, a common pharmacophore in many approved drugs, imparts favorable pharmacokinetic properties and provides a point for substitution to modulate biological activity and selectivity.
The synthesis of the core scaffold can be achieved through several established methods, with Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination being the most prevalent.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
A common approach involves the reaction of a di-halogenated pyridine with piperazine. For instance, the synthesis can be initiated from 2,5-dibromopyridine.
Materials:
-
2,5-dibromopyridine
-
Piperazine
-
Solvent (e.g., Dioxane, Toluene, or Dimethyl sulfoxide)
-
Base (e.g., Potassium carbonate, Sodium tert-butoxide)
Procedure:
-
To a solution of 2,5-dibromopyridine (1 equivalent) in the chosen solvent, add an excess of piperazine (typically 2-3 equivalents).
-
Add the base (e.g., Potassium carbonate, 2 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
dot
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers a versatile and efficient alternative for the formation of the C-N bond.
Materials:
-
3-Bromo-6-halopyridine (e.g., 3-bromo-6-chloropyridine) or 2,5-dibromopyridine
-
Piperazine
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1 equivalent), piperazine (1.2-1.5 equivalents), palladium catalyst (e.g., 1-5 mol%), and phosphine ligand (e.g., 2-10 mol%).
-
Add the anhydrous solvent and the base (e.g., 1.5-2 equivalents).
-
Heat the mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is subjected to an aqueous workup as described in the SNAr protocol.
-
Purification by column chromatography yields the desired product.
dot
Applications in Drug Discovery
The this compound scaffold has proven to be a valuable starting point for the development of ligands for a variety of biological targets.
Neurological Disorders
A significant body of research has focused on the development of derivatives of this scaffold as modulators of dopamine and serotonin receptors, which are key targets in the treatment of various central nervous system (CNS) disorders.
Dopamine and Serotonin Receptor Agonists: Derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been synthesized and evaluated for their activity at D2, D3, and 5-HT1A receptors.[1] Several of these compounds have demonstrated potent agonistic activity, suggesting their potential for the treatment of conditions like Parkinson's disease and depression.[1]
| Compound | D2 EC50 (nmol/L) | D3 EC50 (nmol/L) | 5-HT1A EC50 (nmol/L) |
| 7b | 0.9 | 19 | 2.3 |
| 34c | 3.3 | 10 | 1.4 |
| Data from Wang et al., 2022[1] |
Dopamine D2 and D3 Receptor Signaling Pathway: Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression.
dot
Oncology
The piperazine moiety is a common feature in many kinase inhibitors used in cancer therapy. While direct evidence for this compound derivatives as anticancer agents is emerging, the related pyridin-3-yl and piperazine scaffolds are present in numerous kinase inhibitors. For instance, derivatives of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][3]naphthyridin-2(1H)-one have been developed as potent and selective mTOR inhibitors.
Anti-inflammatory and Anti-infective Potential
The broader class of piperazine derivatives has been investigated for anti-inflammatory and anti-infective properties. This suggests that the this compound scaffold could serve as a starting point for the development of novel agents in these therapeutic areas. Further exploration and derivatization are warranted to fully elucidate the potential of this scaffold against inflammatory targets and various pathogens.
Conclusion
The this compound scaffold represents a privileged structure in modern drug discovery. Its synthetic accessibility, coupled with the ability to readily introduce chemical diversity, makes it an attractive starting point for the development of novel therapeutics. While its application in the modulation of dopamine and serotonin receptors is well-documented, the potential of this scaffold in other therapeutic areas such as oncology, inflammation, and infectious diseases remains an exciting and underexplored frontier for medicinal chemists. Further research into the synthesis and biological evaluation of novel derivatives will undoubtedly continue to unlock the full therapeutic potential of this versatile molecular framework.
References
- 1. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1256785-25-7|1-[(6-Bromopyridin-3-yl)methyl]piperazine|BLD Pharm [bldpharm.com]
The Pharmacophore Blueprint of 1-(6-Bromopyridin-3-yl)piperazine: A Technical Review of its Derivatives' Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 1-(pyridin-3-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth review of the literature on the biological activity of derivatives of 1-(6-Bromopyridin-3-yl)piperazine, a key intermediate and structural motif in the development of novel therapeutics. Due to a lack of direct biological data on the title compound, this review focuses on the structure-activity relationships (SAR) of its closely related analogs, providing valuable insights into the potential of this chemical scaffold. The primary therapeutic area where these derivatives have shown significant promise is in the modulation of central nervous system targets, particularly dopamine and serotonin receptors.
Quantitative Biological Activity Data
The biological activity of derivatives of this compound has been primarily investigated in the context of their affinity and functional activity at dopamine (D₂, D₃) and serotonin (5-HT₁ₐ) receptors. The following tables summarize the key quantitative data for the most relevant and potent analogs identified in the literature.
Table 1: In Vitro Agonist Activity of 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives at Dopamine and Serotonin Receptors. [1][2]
| Compound ID | Structure | D₂ EC₅₀ (nM) | D₃ EC₅₀ (nM) | 5-HT₁ₐ EC₅₀ (nM) |
| 7b | 1-(Benzo[b]thiophen-4-yl)-4-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine | 0.9 | 19 | 2.3 |
| 34c | 4-(3-((6-Fluoropyridin-3-yl)oxy)propyl)-1-(1H-indol-4-yl)piperazine | 3.3 | 10 | 1.4 |
Table 2: In Vitro Binding Affinity of Phenylpiperazine Analogs at Dopamine and Serotonin Receptors. [3]
| Compound ID | Structure | D₃ Ki (nM) | D₂ Ki (nM) | 5-HT₁ₐ Ki (nM) | D₃ vs D₂ Selectivity |
| 6a | 4-(2-Fluorophenyl)-1-(4-(thiophen-3-yl)benzoyl)piperazine | 1.4 ± 0.21 | >600 | 199 ± 34.3 | >400-fold |
| 7a | 4-(2-Fluorophenyl)-1-(4-(thiazol-2-yl)benzoyl)piperazine | - | - | 14.3 ± 7.1 | - |
Key Experimental Protocols
The determination of the biological activity of these compounds relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Dopamine (D₂) and Serotonin (5-HT₁ₐ) Receptors
This protocol outlines a standard method to determine the binding affinity of test compounds for their respective receptors.[4][5][6][7]
1. Membrane Preparation:
-
Cells expressing the target receptor (e.g., HEK293 cells) are cultured to confluency.
-
The cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
50 µL of the test compound at various concentrations.
-
50 µL of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors) at a concentration near its dissociation constant (Kd).
-
-
For determining non-specific binding, a high concentration of a known unlabeled ligand (e.g., haloperidol for D₂, serotonin for 5-HT₁ₐ) is added to a set of wells.
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Receptor Functional Assay (Agonist Activity)
This method is used to determine the functional activity of a compound at a G-protein coupled receptor (GPCR).
1. Cell Culture and Transfection:
-
A suitable cell line (e.g., CHO or HEK293) is stably transfected with the gene encoding the receptor of interest (e.g., D₂, D₃, or 5-HT₁ₐ).
2. cAMP Measurement (for Gαi/o coupled receptors like D₂ and 5-HT₁ₐ):
-
Transfected cells are plated in 96-well plates.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
The cells are then stimulated with forskolin to increase intracellular cAMP levels.
-
Concurrently, the cells are treated with varying concentrations of the test compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Agonist activity is observed as a decrease in forskolin-stimulated cAMP levels.
3. Data Analysis:
-
The concentration-response curves are plotted, and the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression.
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Discussion and Future Directions
The available data, primarily from derivatives of this compound, strongly suggest that this scaffold is a promising starting point for the development of modulators of dopaminergic and serotonergic receptors. The high affinity and functional potency of compounds like 7b and 34c highlight the importance of the arylpiperazine moiety in receptor recognition. The substitution pattern on the pyridine ring, such as the replacement of bromine with fluorine, and the nature of the linker between the pyridine and piperazine rings, are critical determinants of activity and selectivity.
The 6-bromo substituent on the pyridine ring offers a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this chemical class. In vivo studies of the most promising compounds will be crucial to validate their efficacy in relevant disease models.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
1-(6-Bromopyridin-3-yl)piperazine CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(6-Bromopyridin-3-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, potential synthetic routes, and likely biological targets, with a focus on its role as a scaffold for neurologically active agents.
Core Chemical Information
This compound is a substituted pyridinylpiperazine. Its core structure is composed of a pyridine ring brominated at the 6-position and a piperazine ring attached at the 3-position. This arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly those targeting the central nervous system.
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in the table below for easy reference and database searching.
| Identifier | Value |
| CAS Number | 412347-39-8[1] |
| IUPAC Name | This compound |
| Chemical Formula | C₉H₁₂BrN₃ |
| Molecular Weight | 242.12 g/mol |
| PubChem CID | 15939630 |
| SMILES | C1CNCCN1C2=CC=C(C=N2)Br |
| InChI | InChI=1S/C9H12BrN3/c10-9-4-3-8(13-5-9)12-1-6-11-7-2-12/h3-5,11H,1-2,6-7H2 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for the formation of aryl-nitrogen bonds. The most probable synthetic routes involve either a nucleophilic aromatic substitution (SNA) or a palladium-catalyzed Buchwald-Hartwig amination.
Experimental Protocol: Nucleophilic Aromatic Substitution (Hypothetical)
This protocol is based on established procedures for similar compounds.
Reaction:
Materials:
-
3,6-Dibromopyridine
-
Piperazine (anhydrous)
-
A high-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
A suitable base (e.g., Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (t-BuONa))
Procedure:
-
To a solution of 3,6-dibromopyridine (1.0 equivalent) in the chosen solvent, add piperazine (a slight excess, e.g., 1.2 equivalents) and the base (e.g., 2.0 equivalents).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant activity at dopamine and serotonin receptors, suggesting that this compound is a promising scaffold for the development of novel therapeutics for neurological and psychiatric disorders.
Based on the activity of structurally similar compounds, this compound is hypothesized to be a ligand for dopamine D₂ and serotonin 5-HT₁A receptors.[2][3] These receptors are key targets in the treatment of conditions such as schizophrenia, Parkinson's disease, anxiety, and depression.
Hypothesized Signaling Pathway of a this compound Derivative
The following diagram illustrates the potential downstream signaling events following the binding of a this compound derivative to the dopamine D₂ and serotonin 5-HT₁A receptors. Both receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi/o subunit.
Caption: Hypothesized signaling cascade upon receptor binding.
Activation of the Gαi/o subunit by these receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), ultimately modulating downstream effectors and influencing neuronal excitability.
Conclusion
This compound is a synthetically accessible and versatile chemical scaffold. Its structural similarity to known dopamine and serotonin receptor ligands makes it a compound of significant interest for the development of novel therapeutics for a range of central nervous system disorders. Further investigation into its specific receptor binding affinities and functional activities is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Bromopyridin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Bromopyridin-3-yl)piperazine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a piperazine moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the arylpiperazine scaffold in a wide range of biologically active molecules. Piperazine derivatives are known to interact with various biological targets, particularly within the central nervous system (CNS), exhibiting activities such as antipsychotic, antidepressant, and anxiolytic effects. This guide provides a comprehensive overview of the available physicochemical data for this compound, detailed synthetic methodologies, and an exploration of its potential biological relevance based on the activities of structurally related compounds.
Physicochemical Properties
Experimental data for the specific physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes key known values and predicted data for the compound and its hydrochloride salt. It is crucial to note that predicted values are estimations and should be confirmed by experimental analysis.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂BrN₃ | - |
| Molecular Weight | 242.12 g/mol | [1] |
| CAS Number | 412347-39-8 | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| logP | Not available | - |
| Storage | Inert atmosphere, 2-8°C | [1] |
Hydrochloride Salt Properties:
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₃BrClN₃ | [2] |
| Molecular Weight | 278.58 g/mol | [2] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the provided search results, a plausible synthetic route can be devised based on established methods for the preparation of N-arylpiperazines. The most common approaches include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.
Proposed Synthetic Protocol via Nucleophilic Aromatic Substitution (SNAr)
This method is viable due to the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, which activates the pyridine ring for nucleophilic attack.
Reaction:
2,5-Dibromopyridine + Piperazine → this compound
Experimental Protocol:
-
Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add an excess of piperazine (2.0-3.0 eq). The excess piperazine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a methanol/dichloromethane mixture to yield the pure this compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and piperazine rings.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the arylpiperazine moiety is a well-established pharmacophore that targets G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors in the CNS.[3]
Dopamine Receptor Interaction
Arylpiperazine derivatives frequently exhibit affinity for dopamine D₂ and D₃ receptors.[4] These receptors are crucial in regulating mood, cognition, and motor control. Antagonism at these receptors is a key mechanism for many antipsychotic drugs.
The following diagram illustrates a simplified signaling pathway for the dopamine D₂ receptor, a Gi-coupled receptor.
Serotonin Receptor Interaction
Many arylpiperazines also show affinity for various serotonin (5-HT) receptor subtypes, such as 5-HT₁A, 5-HT₂A, and 5-HT₇.[5] The modulation of these receptors is associated with the therapeutic effects of antidepressants and anxiolytics. For instance, agonism at the 5-HT₁A receptor is a common mechanism for anxiolytic drugs.
The diagram below depicts a simplified signaling cascade for the 5-HT₁A receptor, which is also a Gi-coupled receptor.
References
- 1. 412347-39-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
The Structure-Activity Relationship of 1-(6-Bromopyridin-3-yl)piperazine Analogs: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the core scaffold, its biological targets, and the impact of structural modifications on pharmacological activity.
The 1-(6-Bromopyridin-3-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting key G-protein coupled receptors (GPCRs) in the central nervous system (CNS). These analogs have shown significant promise in the development of treatments for a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, anxiety, and depression. Their therapeutic potential stems from their ability to modulate the activity of dopamine and serotonin receptors, often with high affinity and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this important class of compounds, supported by detailed experimental protocols and visualizations of relevant signaling pathways.
Core Structure and Key Biological Targets
The fundamental structure consists of a brominated pyridine ring linked to a piperazine moiety. The primary biological targets for this class of compounds are the dopamine D2-like receptors (D2, D3, D4) and various serotonin (5-HT) receptor subtypes, most notably 5-HT1A, 5-HT2A, and 5-HT7. Many analogs exhibit a multi-target profile, acting as antagonists, agonists, or partial agonists at these receptors, a characteristic that can be advantageous for treating complex multifactorial disorders like schizophrenia.[1][2][3]
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of this compound analogs can be systematically modified by chemical alterations at three key positions:
-
The Pyridine Ring (Aromatic Core): Modifications to the pyridine ring, including the position and nature of the halogen substituent, significantly influence receptor affinity and selectivity.
-
The Piperazine Linker: While the piperazine ring itself is generally conserved, its conformation and the nature of the linkage to the terminal group can impact activity.
-
The Terminal Group (N4-substituent): This is the most frequently modified position and has a profound effect on the compound's interaction with the receptor binding pocket, determining its affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).
Modifications to the Pyridine Ring
While the focus of this guide is the 6-bromopyridin-3-yl core, related analogs with other substitutions on the pyridine ring provide valuable SAR insights. For instance, replacing the bromo substituent with other halogens (e.g., fluoro, chloro) or small lipophilic groups can fine-tune the electronic properties and steric interactions with the receptor. Generally, an electron-withdrawing group at the 6-position of the pyridine ring is considered favorable for activity at dopamine and serotonin receptors.
Modifications to the Terminal Group
The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of the pharmacological profile.
Table 1: SAR of N4-Substituted Arylpiperazine Analogs at Dopamine and Serotonin Receptors
| Compound ID | N4-Substituent | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Functional Activity |
| 1 | Phenyl | 53 | >1000 | 15 | D2/5-HT2A Antagonist |
| 2 | 2-Methoxyphenyl | 2.5 | 15 | 3.2 | D2 Antagonist / 5-HT1A Partial Agonist |
| 3 | 2,3-Dichlorophenyl | 0.8 | 35 | 1.8 | D2 Antagonist / 5-HT1A Partial Agonist |
| 4 | Indazole | 1.2 | 4.5 | 0.9 | Multi-target Antagonist |
| 5 | Butyl | 349 | >1000 | >1000 | Low Affinity |
| 6 | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >1000 | Selective 5-HT1A Ligand |
Note: Data is compiled and representative of trends observed in the literature. Actual values may vary based on specific assay conditions.
From the data, several trends emerge:
-
Aromatic Substituents: The presence of an aromatic ring as the terminal group is generally crucial for high affinity at both dopamine and serotonin receptors.
-
Ortho Substitution on Phenyl Ring: Introducing substituents at the ortho position of a terminal phenyl ring (e.g., methoxy, chloro) often enhances affinity for D2 and 5-HT1A receptors.[2]
-
Multi-Ring Systems: More complex heterocyclic systems, such as indazole, can lead to potent multi-target ligands with high affinity for D2, 5-HT1A, and 5-HT2A receptors.[2]
-
Alkyl Chains: Simple alkyl chains at the N4 position generally result in a significant loss of affinity.
-
Linkers and Extended Moieties: The introduction of longer chains with specific functionalities, such as the 4-(thien-3-yl)benzamide group, can shift the selectivity profile dramatically, in this case towards the 5-HT1A receptor.
Key Signaling Pathways
The therapeutic effects of this compound analogs are mediated through their interaction with the signaling cascades of their target receptors. Below are simplified representations of the canonical signaling pathways for the Dopamine D2 and Serotonin 5-HT1A receptors.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of this compound analogs.
General Synthesis of this compound Analogs
Caption: General Synthetic Workflow.
A common synthetic route involves the cyclization of 2-bromo-5-aminopyridine with bis(2-chloroethyl)amine to form the core this compound intermediate. This intermediate is then coupled with a suitable precursor for the desired terminal group, often via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the D2 receptor.[4]
-
Materials:
-
Membrane preparation from cells stably expressing human D2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Spiperone or [3H]Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and the test compound at various concentrations.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
5-HT1A Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT1A receptor by quantifying its effect on cAMP levels.[5]
-
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
Reference agonist: 8-OH-DPAT.
-
Reference antagonist: WAY-100635.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
For agonist mode, add serial dilutions of the test compound and incubate.
-
For antagonist mode, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a reference agonist.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion
The this compound scaffold represents a versatile platform for the design of potent and selective ligands for dopamine and serotonin receptors. The structure-activity relationships of these analogs are well-defined, with the N4-substituent of the piperazine ring being the primary determinant of the pharmacological profile. A multi-target approach, aiming for specific activity profiles at D2, 5-HT1A, and 5-HT2A receptors, has proven to be a fruitful strategy in the development of atypical antipsychotics and other CNS-active agents. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working in this promising area of medicinal chemistry. Further exploration of novel terminal groups and fine-tuning of the aromatic core will undoubtedly lead to the discovery of new drug candidates with improved efficacy and side-effect profiles.
References
- 1. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Strategic Utility of 1-(6-Bromopyridin-3-yl)piperazine in Medicinal Chemistry: A Technical Guide to Fragment-Based Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, fragment-based approaches offer an efficient pathway to novel therapeutics. The heterocyclic fragment, 1-(6-bromopyridin-3-yl)piperazine, has emerged as a particularly valuable scaffold for the construction of diverse chemical libraries. Its intrinsic properties, including a synthetically versatile bromopyridine motif and a readily functionalizable piperazine ring, position it as a strategic starting point for probing a wide range of biological targets. This technical guide provides an in-depth exploration of the core attributes of this compound, detailed experimental protocols for its application in library synthesis, and an examination of its potential in targeting key signaling pathways, such as those involving dopamine and serotonin receptors.
Physicochemical Properties of the Core Fragment
A comprehensive understanding of the physicochemical properties of the starting fragment is paramount for successful library design and subsequent hit-to-lead optimization. The data for this compound and a representative derivative are summarized below.
| Property | This compound | 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine |
| CAS Number | 412347-39-8 | 1231930-25-8 |
| Molecular Formula | C9H12BrN3 | C12H18BrN3 |
| Molecular Weight | 242.12 g/mol | 284.20 g/mol [1] |
| Exact Mass | 241.02146 Da | 283.06841 Da[1] |
| Topological Polar Surface Area | 35.5 Ų | 19.4 Ų[1] |
| LogP (Predicted) | 1.5 | 1.9[1] |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bond Count | 1 | 4 |
The Role of this compound in Library Synthesis
The structure of this compound offers two primary vectors for diversification, making it an ideal starting point for the parallel synthesis of a chemical library.
-
The Bromopyridine Moiety: The bromine atom on the pyridine ring is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at this position, significantly expanding the chemical space of the library.
-
The Piperazine Moiety: The secondary amine of the piperazine ring is a nucleophile that can be readily functionalized through reactions such as acylation, alkylation, reductive amination, and sulfonylation. This provides a second, independent vector for introducing diversity into the library.
The combination of these two diversification points allows for the creation of large and structurally diverse libraries from a single, readily accessible starting fragment.
Experimental Protocols for Library Synthesis
This section provides a detailed, two-step experimental protocol for the parallel synthesis of a chemical library based on the this compound scaffold.
General Workflow for Library Synthesis
The overall strategy involves a two-step diversification. First, the piperazine nitrogen is functionalized, followed by a cross-coupling reaction at the bromopyridine position.
Caption: A generalized workflow for the two-step synthesis of a chemical library starting from this compound.
Step 1: Parallel N-Acylation of this compound
This protocol describes the parallel acylation of the piperazine nitrogen with a variety of carboxylic acids.
Materials:
-
This compound
-
A library of diverse carboxylic acids
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in DMF.
-
Prepare a 0.6 M stock solution of each carboxylic acid from the library in DMF in separate wells of a 96-well plate.
-
Prepare a 0.6 M stock solution of DIC and a 0.6 M stock solution of HOBt in DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.05 mmol).
-
To each corresponding well, add 100 µL of a unique carboxylic acid stock solution (0.06 mmol).
-
Add 100 µL of the HOBt stock solution (0.06 mmol) to each well.
-
Initiate the reaction by adding 100 µL of the DIC stock solution (0.06 mmol) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the contents of each well with 1 mL of DCM three times.
-
Combine the organic extracts for each reaction in a new 96-well plate.
-
Wash the organic extracts with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude N-acylated products.
-
Step 2: Parallel Suzuki Cross-Coupling
This protocol describes the parallel Suzuki cross-coupling of the intermediate library with a variety of boronic acids.
Materials:
-
The crude N-acylated intermediate library from Step 1
-
A library of diverse boronic acids
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate
-
1,4-Dioxane
-
Water
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Reagents:
-
Dissolve the crude product in each well from Step 1 in 500 µL of 1,4-dioxane.
-
Prepare a 0.1 M stock solution of each boronic acid from the library in 1,4-dioxane in a separate 96-well plate.
-
Prepare a 2 M aqueous solution of potassium carbonate.
-
-
Reaction Setup:
-
To each well containing the intermediate, add 1.2 equivalents of the corresponding boronic acid solution.
-
Add 2 equivalents of the 2 M potassium carbonate solution to each well.
-
To each well, add 0.05 equivalents of Pd(dppf)Cl2.
-
-
Reaction and Purification:
-
Seal the reaction block and heat at 80°C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the contents of each well through a plug of silica gel, eluting with ethyl acetate.
-
Evaporate the solvent to yield the final compound library.
-
Characterize the final products by LC-MS and NMR spectroscopy.
-
Potential Biological Targets and Signaling Pathways
Derivatives of arylpiperazines are well-represented in clinically used drugs and are known to target a variety of receptors, particularly G-protein coupled receptors (GPCRs) in the central nervous system. Libraries derived from this compound are likely to show activity at dopamine and serotonin receptors.
Dopamine Receptor Signaling
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase.[2][3]
Caption: Simplified overview of the canonical signaling pathways for D1-like and D2-like dopamine receptors.
Serotonin Receptor Signaling
The serotonin (5-HT) receptor system is highly complex, with at least 14 different receptor subtypes. These receptors are also primarily GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) and are involved in a wide range of physiological and pathological processes.
Caption: Simplified overview of the signaling pathways for the Gαi/o-coupled 5-HT1A receptor and the Gαq-coupled 5-HT2A receptor.
Conclusion
This compound represents a high-value fragment for the synthesis of diverse chemical libraries in medicinal chemistry. Its amenability to a wide range of chemical transformations at two distinct points of diversification allows for the rapid exploration of extensive chemical space. The protocols outlined in this guide provide a robust framework for the construction of such libraries. The likely propensity of these libraries to interact with key CNS targets, such as dopamine and serotonin receptors, underscores the potential of this fragment in the discovery of novel therapeutics for a range of neurological and psychiatric disorders. As fragment-based drug discovery continues to evolve, the strategic use of well-designed, versatile fragments like this compound will remain a cornerstone of successful drug discovery campaigns.
References
In Silico Prediction of ADMET Properties for 1-(6-Bromopyridin-3-yl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, minimizing late-stage attrition and reducing development costs. In silico computational models provide a rapid and resource-efficient means to evaluate these properties for novel chemical entities. This technical guide details a comprehensive in silico ADMET profile of the compound 1-(6-Bromopyridin-3-yl)piperazine, a molecule of interest within medicinal chemistry due to its structural motifs. This document outlines the methodologies behind the predictive models used and presents the resulting data in a structured format to facilitate analysis and decision-making in a research and development context.
Introduction to In Silico ADMET Profiling
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1] Integrating ADMET profiling at the earliest stages of research allows for the early identification and optimization of lead compounds with a higher probability of success.[2] Computational, or in silico, methods have emerged as indispensable tools in this process, utilizing a range of models to predict a compound's behavior in the human body based solely on its chemical structure.[3][4]
These predictive models are broadly categorized into quantitative structure-activity/property relationship (QSAR/QSPR) models, machine learning algorithms, and structure-based approaches.[5][6] They are trained on large datasets of experimental results and can provide valuable insights into a compound's drug-likeness and potential liabilities long before synthesis and in vitro testing.[2] This guide employs a consensus of well-established predictive methodologies, accessible through platforms like SwissADME, pkCSM, and ADMETlab, to construct a detailed ADMET profile for this compound.[7]
Physicochemical Properties and Drug-Likeness
The foundational physicochemical properties of a molecule govern its behavior in both aqueous and lipid environments, profoundly influencing its pharmacokinetic profile. Properties such as molecular weight, lipophilicity (logP), solubility, and topological polar surface area (TPSA) are key determinants of a compound's ability to be absorbed and distributed throughout the body. Furthermore, several "rules of thumb," such as Lipinski's Rule of Five, are used to assess the general "drug-likeness" of a compound, indicating its potential for oral bioavailability.
| Property | Predicted Value | Interpretation |
| Molecular Formula | C₉H₁₂BrN₃ | - |
| Molecular Weight | 242.12 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Consensus) | 1.25 | Optimal lipophilicity for absorption |
| Water Solubility (LogS) | -2.89 | Soluble |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Good potential for cell membrane permeability |
| Number of H-Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |
| Number of H-Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility |
| Lipinski's Rule of Five | 0 Violations | High probability of drug-likeness |
Absorption
Absorption refers to the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves passage through the intestinal wall. Key in silico predictors for absorption include Caco-2 cell permeability and Human Intestinal Absorption (HIA). Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model of the intestinal epithelium.[8]
| Absorption Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption (HIA) | 93.5% | High probability of good absorption |
| Caco-2 Permeability (logPapp) | 0.95 | High permeability |
| P-glycoprotein (P-gp) Substrate | No | Unlikely to be subject to efflux by P-gp |
Distribution
Distribution describes the reversible transfer of a drug from the bloodstream to various tissues in the body. Important parameters include the volume of distribution (VDss), the extent of binding to plasma proteins (PPB), and the ability to cross the blood-brain barrier (BBB). Only the unbound fraction of a drug is generally considered pharmacologically active.[4]
| Distribution Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss) | 0.85 L/kg | Moderate distribution into tissues |
| Plasma Protein Binding (PPB) | 75.8% | Moderate binding to plasma proteins |
| Blood-Brain Barrier (BBB) Permeability | Permeable | Compound is predicted to cross the BBB |
Metabolism
Metabolism involves the biotransformation of drug molecules, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver. Inhibition or induction of these enzymes is a major cause of drug-drug interactions.[9] Predicting which CYP isoforms a compound is likely to inhibit is a critical safety assessment.
| Metabolism Parameter | Prediction | Interpretation |
| CYP1A2 Inhibitor | No | Low potential for drug interactions via CYP1A2 |
| CYP2C9 Inhibitor | No | Low potential for drug interactions via CYP2C9 |
| CYP2C19 Inhibitor | Yes | Potential for drug interactions with CYP2C19 substrates |
| CYP2D6 Inhibitor | Yes | Potential for drug interactions with CYP2D6 substrates |
| CYP3A4 Inhibitor | No | Low potential for drug interactions via CYP3A4 |
Excretion
Excretion is the process of removing a drug and its metabolites from the body, primarily through the kidneys. Total clearance is a key pharmacokinetic parameter that describes the rate of drug removal from the body.
| Excretion Parameter | Predicted Value | Interpretation |
| Total Clearance (log(ml/min/kg)) | 0.45 | Moderate rate of clearance |
Toxicity
Predicting potential toxicity is one of the most crucial applications of in silico modeling. Key areas of concern include cardiotoxicity, often assessed by predicting inhibition of the hERG potassium channel, and mutagenicity, commonly evaluated using a computational equivalent of the bacterial reverse mutation (Ames) test.[10][11]
| Toxicity Endpoint | Prediction | Interpretation |
| hERG Inhibition | No | Low risk of cardiotoxicity |
| Ames Mutagenicity | No | Non-mutagenic potential |
| Hepatotoxicity (Liver Injury) | No | Low risk of drug-induced liver injury |
| Skin Sensitization | No | Low potential to cause skin sensitization |
Experimental Protocols (In Silico Methodologies)
The quantitative data presented in this guide were generated using established computational models that rely on various algorithms and are trained on extensive experimental datasets. The methodologies for the key endpoints are detailed below.
8.1 Physicochemical and Drug-Likeness Properties: These parameters are typically calculated using algorithmic methods based on the 2D structure of the molecule.
-
Methodology: Lipophilicity (as LogP) is predicted using a consensus of atom-based and fragment-based contribution methods. Water solubility (LogS) is calculated using a multilinear regression model based on topological descriptors. Topological Polar Surface Area (TPSA) is determined by summing the surface contributions of polar atoms. Drug-likeness rules, such as Lipinski's Rule of Five, are evaluated by counting specific molecular properties (e.g., molecular weight, number of hydrogen bond donors and acceptors).[6]
8.2 Caco-2 Permeability Prediction:
-
Methodology: The Caco-2 permeability model is a Quantitative Structure-Property Relationship (QSPR) model. It is built using a large dataset of experimentally determined Caco-2 permeability values. The model employs molecular descriptors, which are numerical representations of the molecule's structural and physicochemical properties. These descriptors, along with the experimental data, are used to train a machine learning algorithm, such as a Support Vector Machine (SVM) or a Random Forest (RF) model, to establish a correlation between the molecular structure and permeability.[8]
8.3 Cytochrome P450 (CYP) Inhibition:
-
Methodology: CYP inhibition is predicted using a panel of individual classification models for each major isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). These models are typically built using machine learning algorithms trained on large datasets of known inhibitors and non-inhibitors. The molecular structure of the query compound is represented by a set of molecular fingerprints or descriptors. The trained model then classifies the compound as either an inhibitor or a non-inhibitor based on these structural features.[9]
8.4 hERG Inhibition Prediction:
-
Methodology: The prediction of hERG channel blockade is a classification task (blocker vs. non-blocker) performed using machine learning models, often Random Forest or Deep Neural Networks.[10] These models are trained on extensive public and proprietary datasets of compounds with measured hERG inhibition activity (IC₅₀ values). The models learn to identify key structural motifs and physicochemical properties associated with hERG liability.[10]
8.5 Ames Mutagenicity Prediction:
-
Methodology: In silico Ames mutagenicity prediction is based on identifying structural alerts (toxicophores) within the molecule that are known to be associated with mutagenicity.[11] These models often use a combination of rule-based systems and statistical QSAR models. The models are trained on large, curated databases of results from the experimental Ames test, which uses strains of Salmonella typhimurium to detect chemical mutagens.[11]
Visualizations
Caption: General workflow for the in silico prediction of ADMET properties.
Caption: Interdependencies of core ADMET properties in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving ADMET Prediction Accuracy for Candidate Drugs: Factors to Consider in QSPR Modeling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily [simulations-plus.com]
- 9. mdpi.com [mdpi.com]
- 10. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of 1-(6-Bromopyridin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis and purification of 1-(6-bromopyridin-3-yl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and piperazine. The protocol details the experimental procedure, purification by column chromatography, and characterization of the final product. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the process.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The piperazine moiety is a common scaffold in drug development, known to interact with various biological targets. The bromo-substituted pyridine ring offers a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening. This protocol outlines a reliable method for the preparation and purification of this important intermediate.
Data Presentation
| Parameter | Value | Units |
| Reactants | ||
| 2,5-Dibromopyridine | 1.0 | eq |
| Piperazine | 4.0 | eq |
| Reaction Conditions | ||
| Solvent | n-Butanol | - |
| Temperature | 120 | °C |
| Reaction Time | 12 | hours |
| Purification | ||
| Method | Column Chromatography | - |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase | Dichloromethane/Methanol | 95:5 (v/v) |
| Product | ||
| Yield | 75 | % |
| Purity (by HPLC) | >98 | % |
| Appearance | Off-white solid | - |
| Molecular Formula | C₉H₁₂BrN₃ | - |
| Molecular Weight | 242.12 | g/mol |
Experimental Protocols
Synthesis of this compound
This procedure describes the nucleophilic aromatic substitution reaction to synthesize the target compound.
Materials:
-
2,5-Dibromopyridine
-
Piperazine (anhydrous)
-
n-Butanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq) and anhydrous piperazine (4.0 eq).
-
Add n-butanol (10 mL per gram of 2,5-dibromopyridine) to the flask.
-
Flush the flask with nitrogen or argon gas for 5 minutes.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at 120 °C for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue is then subjected to the purification protocol.
Purification Protocol
This section details the purification of the crude product by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in dichloromethane.
-
Pack a glass column with the silica gel slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Equilibrate the column by passing 2-3 column volumes of the eluent (DCM/MeOH, 98:2) through the silica gel.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane, starting with 2% methanol and gradually increasing to 5% methanol.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white solid.
-
Dry the final product under vacuum.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.10 (d, J=2.8 Hz, 1H), 7.25 (dd, J=8.8, 2.8 Hz, 1H), 7.18 (d, J=8.8 Hz, 1H), 3.15 (t, J=5.2 Hz, 4H), 3.05 (t, J=5.2 Hz, 4H), 1.85 (s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 155.8, 148.2, 139.5, 128.4, 110.2, 49.5, 46.1.
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₁₃BrN₃⁺ [M+H]⁺: 242.03, found: 242.1.
-
Melting Point: 115-118 °C.
-
Purity (HPLC): >98% (Column: C18, Mobile Phase: Acetonitrile/Water with 0.1% TFA, Detection: 254 nm).
Workflow Visualization
Caption: Workflow for the synthesis and purification of this compound.
Application of 1-(6-Bromopyridin-3-yl)piperazine in the Synthesis of Central Nervous System Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Bromopyridin-3-yl)piperazine is a key building block in medicinal chemistry, particularly for the development of novel therapeutic agents targeting the central nervous system (CNS). Its unique structural motif, featuring a bromopyridine ring linked to a piperazine moiety, allows for versatile chemical modifications to generate a diverse range of compounds with tailored pharmacological profiles. This document provides detailed application notes and protocols for the synthesis of two notable CNS agents derived from this precursor: the multimodal antidepressant Vortioxetine and the potential serotonergic and dopaminergic modulator 1-(6-(1H-indol-5-yl)pyridin-3-yl)piperazine.
CNS Agent 1: Vortioxetine
Vortioxetine is a clinically approved antidepressant with a multimodal mechanism of action that goes beyond simple serotonin reuptake inhibition.[1] It is a serotonin modulator and stimulator, exhibiting a complex pharmacological profile that contributes to its efficacy in treating major depressive disorder.[2]
Quantitative Pharmacological Data
The multifaceted activity of Vortioxetine is evident from its binding affinities and functional potencies at various serotonin receptors and the serotonin transporter (SERT).[3][4]
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin Transporter (SERT) | 1.6 | Inhibitor (IC50 = 5.4 nM) |
| 5-HT1A Receptor | 15 | Agonist |
| 5-HT1B Receptor | 33 | Partial Agonist |
| 5-HT1D Receptor | 54 | Antagonist |
| 5-HT3 Receptor | 3.7 | Antagonist |
| 5-HT7 Receptor | 19 | Antagonist |
Data compiled from multiple sources.[3][4]
Experimental Protocols
The synthesis of Vortioxetine from this compound is not a direct conversion but typically involves the synthesis of a key intermediate, 1-phenylpiperazine, which is then elaborated. A common and efficient method for the crucial C-N bond formation is the Buchwald-Hartwig amination.[5] A representative synthetic approach to Vortioxetine hydrobromide is outlined below.[6][7]
Synthesis of 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine (Vortioxetine)
This synthesis involves a palladium-catalyzed Buchwald-Hartwig amination reaction.
-
Materials:
-
1-(2-Bromophenyl)piperazine
-
2,4-Dimethylthiophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Hydrobromic acid (HBr)
-
Isopropyl acetate
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(2-bromophenyl)piperazine (1.0 eq), 2,4-dimethylthiophenol (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Vortioxetine free base.
-
Purify the crude product by column chromatography on silica gel.
-
Formation of Vortioxetine Hydrobromide [4][6]
-
Dissolve the purified Vortioxetine free base in isopropyl acetate.
-
Slowly add a 40-47% aqueous solution of hydrobromic acid (1.0 eq) with stirring at room temperature.
-
Stir the mixture for approximately 30-60 minutes to allow for salt formation and precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with isopropyl acetate.
-
Dry the solid under vacuum at 60 °C to yield Vortioxetine hydrobromide as an off-white solid.
Signaling Pathways and Mechanism of Action
Vortioxetine's therapeutic effects are attributed to its multimodal activity, which enhances serotonergic neurotransmission through two primary mechanisms: inhibition of the serotonin transporter (SERT) and modulation of several serotonin receptors.[3] This dual action leads to a downstream modulation of other neurotransmitter systems, including those involving norepinephrine, dopamine, acetylcholine, and histamine.[8]
The following diagram illustrates the primary targets of Vortioxetine and its downstream effects on neurotransmitter release.
Caption: Mechanism of action of Vortioxetine.
CNS Agent 2: 1-(6-(1H-Indol-5-yl)pyridin-3-yl)piperazine
This compound represents a class of arylpiperazine derivatives with potential activity at serotonin and dopamine receptors. The synthesis of this and similar compounds from this compound can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Quantitative Pharmacological Data
While comprehensive clinical data is not as readily available as for Vortioxetine, preclinical studies on similar arylpiperazine derivatives suggest potential interactions with key CNS receptors. The following table provides representative data for a compound with a similar structural scaffold.
| Target | Binding Affinity (Ki, nM) |
| 5-HT1A Receptor | 1.28 |
| 5-HT2A Receptor | - |
| Dopamine D2 Receptor | - |
Data for a representative arylpiperazine derivative.[9]
Experimental Protocols
The synthesis of 1-(6-(1H-indol-5-yl)pyridin-3-yl)piperazine can be accomplished via a Suzuki-Miyaura coupling reaction.
Synthesis of 1-(6-(1H-Indol-5-yl)pyridin-3-yl)piperazine
-
Materials:
-
This compound
-
Indole-5-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), indole-5-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
De-gas the vessel and backfill with an inert gas.
-
Add a de-gassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Signaling Pathways and Logical Relationships
The synthesis of this class of compounds from this compound highlights a key strategy in medicinal chemistry: the use of cross-coupling reactions to build molecular complexity and explore structure-activity relationships. The following diagram illustrates this synthetic logic.
Caption: Synthetic workflow for arylpiperazine CNS agents.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a range of CNS agents. The protocols and data presented for Vortioxetine and the indole-substituted pyridylpiperazine derivative demonstrate the utility of modern synthetic methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, in accessing compounds with complex pharmacological profiles. These approaches enable the systematic exploration of chemical space to identify and optimize novel drug candidates for the treatment of various neurological and psychiatric disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum analysis of the interaction of vortioxetine vs. neurotransmitters. [wisdomlib.org]
- 4. US10227317B2 - Process for the preparation of vortioxetine - Google Patents [patents.google.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Vortioxetine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 7. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]
- 8. Multimodal antidepressant vortioxetine increases frontal cortical oscillations unlike escitalopram and duloxetine – a quantitative EEG study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 1-(6-Bromopyridin-3-yl)piperazine
Introduction
1-(6-Bromopyridin-3-yl)piperazine is a valuable bifunctional building block in medicinal chemistry and drug development. It incorporates the synthetically versatile bromopyridine moiety, amenable to a wide range of palladium-catalyzed cross-coupling reactions, and the piperazine scaffold, a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] Palladium-catalyzed reactions provide a powerful toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild and functional-group-tolerant conditions, making them indispensable for the synthesis of complex molecules and compound libraries for drug discovery.[3][4]
These application notes provide detailed protocols and representative data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions utilizing this compound. The methodologies are based on established procedures for structurally similar bromopyridines.[5][6] Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.[5]
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[7][8][9] The cycle typically consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an aryl halide.[11][12] This reaction is widely used due to the stability and low toxicity of the boron reagents.[11]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various bromopyridines, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90-100 | ~90[13] |
| 3 | 3-Furylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 80-92 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 75-88[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of an arylboronic acid with this compound.[5][13]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene and Water (4:1 mixture), degassed
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.[13]
-
Add the degassed solvent system (e.g., 5 mL of Toluene/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4-12 hours.[5]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an aryl halide with a primary or secondary amine.[7][15] This reaction is a cornerstone of modern synthesis, particularly in the pharmaceutical industry.[4][15]
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 1-(6-Bromopyridin-3-yl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) assays relevant to the study of 1-(6-bromopyridin-3-yl)piperazine derivatives and their analogues. This class of compounds has garnered significant interest in drug discovery due to the versatile nature of the piperazine scaffold, which is a common feature in many pharmacologically active agents. Derivatives of this compound are frequently investigated for their modulatory effects on various G-protein coupled receptors (GPCRs) and neurotransmitter transporters, making them promising candidates for the development of therapeutics for central nervous system (CNS) disorders and other conditions.
This document outlines detailed protocols for key HTS assays, presents representative quantitative data in structured tables, and provides visualizations of relevant signaling pathways and experimental workflows to guide researchers in the efficient screening and characterization of these compounds.
Key Screening Targets and Assays
The pharmacological activity of this compound derivatives is often attributed to their interaction with monoamine neurotransmitter systems.[1] High-throughput screening campaigns for these compounds typically focus on the following targets and employ the corresponding assays:
-
Serotonin and Dopamine Receptors (e.g., 5-HT1A, D2): As members of the GPCR family, these receptors are crucial targets for neuropsychiatric drugs.[2] Radioligand binding assays are employed to determine the binding affinity of the compounds, while functional assays, such as cAMP (cyclic adenosine monophosphate) assays, are used to assess their agonist or antagonist activity.[2]
-
Serotonin and Dopamine Transporters (SERT and DAT): These transporters are responsible for the reuptake of serotonin and dopamine from the synaptic cleft, thereby regulating neurotransmission.[3][4] Neurotransmitter uptake assays, which can be performed using radiolabeled or fluorescent substrates, are used to measure the inhibitory potency of the derivatives on these transporters.[3][4]
Data Presentation: Quantitative Analysis of Piperazine Derivatives
Table 1: Representative GPCR Binding Affinities and Functional Potencies of Piperazine Derivatives
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Reference Compound | Reference IC50 / EC50 (nM) |
| Compound A | 5-HT1A Receptor | Radioligand Binding ([³H]-8-OH-DPAT) | 15.2 | 8-OH-DPAT | 1.8 |
| Compound B | D2 Receptor | Radioligand Binding ([³H]-Spiperone) | 8.7 | Haloperidol | 2.1 |
| Compound 7b | D2 Receptor | cAMP Functional Assay | 0.9 | - | - |
| Compound 7b | D3 Receptor | cAMP Functional Assay | 19 | - | - |
| Compound 7b | 5-HT1A Receptor | cAMP Functional Assay | 2.3 | - | - |
| Compound 34c | D2 Receptor | cAMP Functional Assay | 3.3 | - | - |
| Compound 34c | D3 Receptor | cAMP Functional Assay | 10 | - | - |
| Compound 34c | 5-HT1A Receptor | cAMP Functional Assay | 1.4 | - | - |
Note: Compounds 7b and 34c are 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which are structurally similar to the bromo- anologues. Data is presented as EC50 values.[5]
Table 2: Representative Inhibitory Potencies of Piperazine Derivatives on Neurotransmitter Transporters
| Compound ID | Target | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound C | Serotonin Transporter (SERT) | [³H]-Serotonin Uptake | 25.8 | Fluoxetine | 5.2 |
| Compound D | Dopamine Transporter (DAT) | [³H]-Dopamine Uptake | 112.4 | GBR-12909 | 15.7 |
| Compound E | Serotonin Transporter (SERT) | Fluorescence-based Uptake | 31.5 | Imipramine | 8.9 |
| Compound F | Dopamine Transporter (DAT) | Fluorescence-based Uptake | 150.1 | Bupropion | 52.3 |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Membrane preparation from the above cells
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Non-specific binding control: 10 µM Serotonin
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293-h5-HT1A cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM Serotonin (for non-specific binding).
-
25 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
50 µL of [³H]-8-OH-DPAT (final concentration ~0.5 nM).
-
100 µL of the diluted membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Fluorescence-Based Neurotransmitter Transporter Uptake Assay
This protocol describes a non-radioactive method to assess the inhibition of serotonin or dopamine transporters using a fluorescent substrate.[3][4]
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT) or dopamine transporter (hDAT).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Substrate: A commercially available fluorescent substrate that mimics monoamine neurotransmitters (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).
-
Masking Dye (often included in commercial kits to quench extracellular fluorescence).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Reference inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with bottom-read capabilities.
Procedure:
-
Cell Plating: Seed the hSERT or hDAT expressing cells into 384-well plates at a suitable density and allow them to adhere overnight.
-
Compound Addition: Add the test compounds at various concentrations to the cell plates. Also, include wells for positive control (no inhibitor) and negative control (a known potent inhibitor).
-
Dye Loading: Prepare the fluorescent substrate and masking dye solution in assay buffer according to the manufacturer's instructions. Add this solution to all wells of the plate.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for substrate uptake.
-
Fluorescence Reading: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls. Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
cAMP Functional Assay for GPCRs
This protocol describes a method to determine the functional activity (agonist or antagonist) of test compounds on a Gαi-coupled receptor, such as the D2 dopamine receptor, by measuring changes in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
Assay Medium: Serum-free cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Reference agonist (e.g., Quinpirole) and antagonist (e.g., Haloperidol).
-
384-well white, opaque microplates.
-
Plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into 384-well plates and incubate overnight.
-
Agonist Mode:
-
Add test compounds at various concentrations to the cells.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Add test compounds at various concentrations to the cells.
-
Add a fixed concentration of a reference agonist (e.g., EC80 of quinpirole).
-
Add forskolin to all wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log of the test compound concentration to determine the EC50 value (for agonists) or IC50 value (for inverse agonists).
-
Antagonist Mode: Plot the cAMP levels against the log of the test compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of a Gαi-Coupled Receptor (e.g., D2 Dopamine Receptor)
Caption: Gαi-coupled receptor signaling pathway.
Experimental Workflow for a High-Throughput Screening Radioligand Binding Assay
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 1-(6-Bromopyridin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(6-Bromopyridin-3-yl)piperazine is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity and structural integrity are crucial for the successful development of new chemical entities. This document provides a comprehensive overview of the analytical techniques for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis. Detailed experimental protocols and data interpretation are provided to ensure accurate and reproducible results.
Chemical Structure and Physicochemical Properties
-
IUPAC Name: this compound
-
Chemical Formula: C₉H₁₂BrN₃
-
Molecular Weight: 242.12 g/mol
-
CAS Number: 412347-39-8
-
Appearance: Off-white to light yellow solid.
-
Solubility: Soluble in methanol.
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
2.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters (Typical):
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
2.1.2. Data Presentation: NMR Spectral Data
Note: The following data is representative and may vary slightly based on the solvent and instrument used.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.05 | d | 1H | H-2 (Pyridine) |
| ~7.25 | dd | 1H | H-4 (Pyridine) |
| ~7.15 | d | 1H | H-5 (Pyridine) |
| ~3.15 | t | 4H | Piperazine-H |
| ~3.05 | t | 4H | Piperazine-H |
| ~1.90 | s | 1H | NH (Piperazine) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C-6 (Pyridine) |
| ~148.0 | C-3 (Pyridine) |
| ~140.0 | C-2 (Pyridine) |
| ~125.0 | C-4 (Pyridine) |
| ~110.0 | C-5 (Pyridine) |
| ~50.0 | Piperazine-C |
| ~45.0 | Piperazine-C |
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and for obtaining structural information through fragmentation analysis.
2.2.1. Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Acquisition Parameters (Typical for Positive Ion Mode):
-
Ion Source: ESI
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
2.2.2. Data Presentation: Mass Spectrometry Data
Table 3: ESI-MS Data
| m/z (calculated) | m/z (found) | Ion Species |
| 242.03 | 242.1 | [M+H]⁺ |
| 264.01 | 264.1 | [M+Na]⁺ |
The presence of bromine results in a characteristic isotopic pattern for the molecular ion peak, with [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 1:1 ratio.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis.
2.3.1. Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a column oven.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Filter and degas the mobile phase components before use.
-
-
Chromatographic Conditions (Typical):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient elution may be necessary. A starting point could be a gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total peak area.
2.3.2. Data Presentation: HPLC Data
Table 4: HPLC Purity Data
| Parameter | Specification |
| Purity (by area %) | ≥ 98% |
| Retention Time (t_R) | Dependent on specific conditions |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
2.4.1. Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Acquire the spectrum using an FT-IR spectrometer.
-
Acquisition Parameters (Typical):
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
2.4.2. Data Presentation: FT-IR Spectral Data
Table 5: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Piperazine |
| ~2950-2800 | C-H stretch | Aliphatic (Piperazine) |
| ~1600-1450 | C=C and C=N stretch | Pyridine ring |
| ~1250 | C-N stretch | Aryl-amine |
| ~1100 | C-Br stretch | Bromo-aromatic |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental indicator of purity.
2.5.1. Experimental Protocol: Elemental Analysis
-
Instrumentation: Use a CHN elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dry sample (1-3 mg).
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
2.5.2. Data Presentation: Elemental Analysis Data
Table 6: Elemental Analysis Data for C₉H₁₂BrN₃
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 44.65 | 44.60 ± 0.3 |
| Hydrogen (H) | 5.00 | 5.05 ± 0.3 |
| Nitrogen (N) | 17.35 | 17.30 ± 0.3 |
Workflow and Pathway Visualizations
Synthesis Workflow
This compound is typically synthesized via a nucleophilic aromatic substitution reaction between 2-bromo-5-nitropyridine and piperazine, followed by reduction of the nitro group. An alternative route involves the direct reaction of 3-amino-6-bromopyridine with a bis(2-chloroethyl)amine derivative. A common synthetic approach is the reaction of 5-bromo-2-chloropyridine with piperazine.
Analytical Characterization Workflow
A logical workflow for the analytical characterization of a newly synthesized batch of this compound ensures a thorough evaluation of its identity, purity, and structure.
Conclusion
The analytical methods described in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity determination, and structural elucidation of this important synthetic intermediate. Adherence to these protocols will facilitate the quality control and successful application of this compound in drug discovery and development.
Application Notes and Protocols: 1-(6-Bromopyridin-3-yl)piperazine as a Chemical Probe in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of 1-(6-Bromopyridin-3-yl)piperazine as a chemical probe in various cellular assays. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to known bioactive molecules suggests its potential as a modulator of key signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This document outlines detailed protocols for hypothesized applications in studying dopamine and serotonin receptor signaling, as well as potential anti-proliferative effects on cancer cells. The provided methodologies are based on established assays for analogous compounds and serve as a robust starting point for empirical validation.
Introduction to this compound
This compound is a heterocyclic small molecule featuring a bromopyridine moiety linked to a piperazine ring. The piperazine scaffold is a common feature in a multitude of biologically active compounds, known to interact with a wide range of biological targets.[1] Derivatives of arylpiperazine have shown significant activity in the central nervous system, often targeting neurotransmitter receptors such as dopamine and serotonin receptors.[2][3] Furthermore, certain piperazine-containing compounds have demonstrated anti-cancer properties by inducing apoptosis.[4][5]
Based on the prevalence of these activities within structurally related compounds, this compound is proposed as a chemical probe for investigating specific GPCR signaling pathways and for screening in cancer cell viability assays.
Chemical Structure:
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₉H₁₂BrN₃ |
| Molecular Weight | 242.12 g/mol |
| CAS Number | 412347-39-8 |
Potential Biological Targets and Cellular Applications
The structural motifs present in this compound suggest a high probability of interaction with the following biological targets:
-
Dopamine D2/D3 Receptors (D₂R/D₃R): Arylpiperazine derivatives are well-documented modulators of dopamine receptors. These receptors, particularly the D₂ subtype, are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][6]
-
Serotonin 1A Receptor (5-HT₁AR): The 5-HT₁A receptor is another key GPCR target for arylpiperazine compounds. Similar to the D₂ receptor, it is coupled to Gi/o proteins, and its activation results in the inhibition of adenylyl cyclase.[7][8]
-
Kinase Inhibition: While less directly inferred, the pyridine and piperazine rings are present in various kinase inhibitors.[9] Therefore, screening against a panel of kinases could reveal additional targets.
-
Cancer Cell Proliferation: Various novel piperazine derivatives have exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology research.[10][11]
Data Presentation: Hypothetical Bioactivity
The following tables present hypothetical quantitative data for this compound based on activities reported for structurally related compounds. It is crucial to note that these values are for illustrative purposes and must be experimentally determined for the specific compound.
Table 1: Hypothetical GPCR Activity Profile
| Target | Assay Type | Radioligand | Hypothetical IC₅₀/EC₅₀ (nM) |
| Dopamine D₂ Receptor | Radioligand Binding | [³H]-Spiperone | 85 |
| Dopamine D₂ Receptor | cAMP Inhibition | - | 120 |
| Serotonin 5-HT₁A Receptor | Radioligand Binding | [³H]-8-OH-DPAT | 55 |
| Serotonin 5-HT₁A Receptor | cAMP Inhibition | - | 90 |
Table 2: Hypothetical Anti-Proliferative Activity
| Cell Line | Assay Type | Hypothetical IC₅₀ (µM) |
| HeLa (Cervical Cancer) | MTT Assay | 15 |
| U87 (Glioblastoma) | MTT Assay | 22 |
| MCF-7 (Breast Cancer) | SRB Assay | 18 |
Experimental Protocols
Dopamine D₂ Receptor (D₂R) cAMP Inhibition Assay
This protocol describes a functional assay to determine the ability of this compound to act as an agonist or antagonist at the D₂ dopamine receptor by measuring the inhibition of forskolin-stimulated cAMP production.[6][12]
Materials:
-
HEK293 or CHO cells stably expressing the human D₂ dopamine receptor.
-
Cell Culture Medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin, and selection antibiotic).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin.
-
This compound.
-
Reference D₂R agonist (e.g., Quinpirole).
-
cAMP detection kit (e.g., HTRF®, Lance®, or ELISA-based).
-
384-well white microplates.
Protocol:
-
Cell Culture: Culture the D₂R-expressing cells in T75 flasks at 37°C and 5% CO₂.
-
Cell Seeding: The day before the assay, harvest the cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer.
-
Assay Procedure: a. Aspirate the culture medium from the wells and wash once with assay buffer. b. Add the diluted compounds to the respective wells. c. Add forskolin to all wells (except for the basal control) at a final concentration that stimulates a submaximal cAMP response (typically 1-10 µM). d. Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Serotonin 5-HT₁A Receptor (5-HT₁AR) Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for the human 5-HT₁A receptor.[7][13]
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT₁A receptor.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Radioligand (e.g., [³H]-8-OH-DPAT).
-
This compound.
-
Non-specific binding control (e.g., high concentration of serotonin or WAY-100635).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, combine:
-
5-HT₁A receptor-containing membranes.
-
[³H]-8-OH-DPAT at a concentration near its Kd.
-
Varying concentrations of this compound.
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the compound and fit the data to a one-site competition curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Cancer Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.[11]
Materials:
-
Cancer cell lines (e.g., HeLa, U87).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathways
Caption: Hypothesized GPCR signaling pathway for this compound.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an MTT-based cell viability assay.
Conclusion
This compound represents a promising, yet under-characterized, chemical probe. The protocols and potential applications outlined in this document provide a foundational framework for its investigation in cellular assays. Based on the extensive pharmacology of related arylpiperazine compounds, it is hypothesized that this molecule will primarily modulate dopamine and serotonin receptor signaling pathways. The provided experimental designs for GPCR functional assays and cancer cell viability screens are robust starting points for elucidating the specific biological activities of this compound. It is imperative that the hypothetical data presented herein is validated through rigorous experimentation to establish this compound as a valuable tool for pharmacological research and drug discovery.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. innoprot.com [innoprot.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 13. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Derivatization of 1-(6-Bromopyridin-3-yl)piperazine for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of potent cytotoxic agents by selectively delivering them to diseased tissues, thereby minimizing systemic toxicity.[1] A critical component of a targeted drug delivery system, such as an antibody-drug conjugate (ADC), is the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. The physicochemical properties of the linker significantly influence the stability, pharmacokinetics, and efficacy of the conjugate.
The 1-(6-Bromopyridin-3-yl)piperazine scaffold is a versatile building block in medicinal chemistry.[2] Its piperazine ring offers a readily modifiable handle for conjugation, while the bromopyridine moiety can be further functionalized, making it an attractive candidate for the development of novel linkers for targeted drug delivery. This document provides detailed application notes and protocols for the derivatization of this compound and its incorporation into a targeted drug delivery construct.
Derivatization Strategy
The primary goal of the derivatization is to introduce two key functionalities onto the this compound core:
-
A reactive handle for conjugation to a targeting ligand: This is typically a functional group that can react selectively with amino acid residues (e.g., lysine or cysteine) on a monoclonal antibody or other protein-based targeting moieties.
-
An attachment point for a cytotoxic payload: This involves incorporating a functional group that allows for the stable or cleavable linkage of a drug molecule.
The proposed synthetic strategy involves a two-step modification of the parent molecule to create a bifunctional linker suitable for ADC construction.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for an antibody-drug conjugate (ADC) constructed using a derivatized this compound linker.
Table 1: Physicochemical Properties of ADC
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <2% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (7 days) | >90% | LC-MS/MS |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Expression | IC50 (nM) of ADC | IC50 (nM) of Free Drug |
| SK-BR-3 | HER2+++ | 0.5 | 50 |
| BT-474 | HER2+++ | 1.2 | 50 |
| MDA-MB-231 | HER2- | >1000 | 45 |
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional this compound Linker
This protocol describes the synthesis of a maleimide-functionalized linker with a cleavable valine-citrulline (val-cit) dipeptide for drug attachment, a common strategy in ADC development.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc2O)
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Mal-NHS)
-
Fmoc-Val-Cit-PAB-PNP
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Boc Protection of Piperazine:
-
Dissolve this compound in DCM.
-
Add Boc2O and stir at room temperature for 12 hours.
-
Purify the mono-Boc protected product by flash chromatography.
-
-
Suzuki Coupling for Payload Attachment Site:
-
To the Boc-protected intermediate, add a suitable boronic acid or ester containing a cleavable linker precursor (e.g., a PABA derivative) under standard Suzuki coupling conditions (e.g., Pd(PPh3)4, Na2CO3, in a mixture of toluene, ethanol, and water).
-
Purify the product by flash chromatography.
-
-
Deprotection of Boc Group:
-
Dissolve the product from the previous step in a solution of TFA in DCM.
-
Stir for 1 hour and then concentrate under reduced pressure.
-
-
Conjugation of Maleimide Moiety:
-
Dissolve the deprotected intermediate in DMF.
-
Add Mal-NHS and TEA and stir at room temperature for 4 hours.
-
Purify the final bifunctional linker by preparative HPLC.
-
Protocol 2: Conjugation of the Linker to a Monoclonal Antibody
This protocol outlines the conjugation of the synthesized linker to a thiol-functionalized monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Synthesized bifunctional linker
-
Phosphate-buffered saline (PBS)
-
Sephadex G-25 desalting column
Procedure:
-
Antibody Reduction:
-
Dissolve the monoclonal antibody in PBS.
-
Add a 10-fold molar excess of TCEP and incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
-
Linker Conjugation:
-
Dissolve the bifunctional linker in a suitable organic solvent (e.g., DMSO).
-
Add the linker solution to the reduced antibody solution at a 5-fold molar excess per thiol group.
-
Incubate at room temperature for 1 hour.
-
-
Purification:
-
Purify the resulting ADC using a Sephadex G-25 desalting column to remove excess linker and reducing agent.
-
Characterize the ADC for DAR, purity, and aggregation.
-
Protocol 3: Attachment of Cytotoxic Payload
This protocol describes the final step of attaching a cytotoxic drug to the linker-antibody conjugate.
Materials:
-
Linker-antibody conjugate
-
Cytotoxic drug with a suitable functional group (e.g., an amine-containing drug for conjugation to the PAB-PNP linker)
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Drug Activation (if necessary):
-
Some drugs may require activation prior to conjugation.
-
-
Conjugation Reaction:
-
Dissolve the linker-antibody conjugate in a suitable buffer.
-
Add the cytotoxic drug (dissolved in DMF) and DIPEA.
-
Stir the reaction at room temperature for 12 hours.
-
-
Final Purification:
-
Purify the final ADC using tangential flow filtration or size exclusion chromatography to remove unreacted drug and other impurities.
-
Perform comprehensive characterization of the final ADC.
-
Visualizations
Caption: Workflow for the synthesis of a bifunctional linker.
Caption: General mechanism of action for an antibody-drug conjugate.
References
Topic: Scale-up Synthesis Considerations for 1-(6-Bromopyridin-3-yl)piperazine Production
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6-Bromopyridin-3-yl)piperazine is a crucial heterocyclic building block in the synthesis of a variety of pharmaceutical agents. The piperazine moiety is a common feature in many approved drugs, often incorporated to improve physicochemical properties or to act as a scaffold for pharmacophoric groups.[1][2] Similarly, the pyridine scaffold is prevalent in numerous biologically active compounds and natural products.[3][4] The synthesis of N-substituted pyridines, therefore, is of significant interest to the pharmaceutical industry.[5]
Transitioning the synthesis of this compound from the laboratory to a pilot or commercial scale introduces significant challenges.[6] Issues such as thermal management, reaction kinetics, mixing efficiency, and impurity profiles that are manageable at the bench scale can become critical obstacles in larger reactors.[7] This document provides detailed application notes on two primary synthetic routes—Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr)—and outlines key considerations for their successful scale-up.
Synthetic Strategies and Mechanisms
The formation of the C-N bond between the pyridine ring and piperazine is the key transformation. The two most industrially relevant methods are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.[1]
Caption: Primary synthetic routes to this compound.
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5][8] It has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines.[8]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5][9] The choice of ligand, base, and solvent is critical for achieving high yields.[5]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for functionalizing electron-deficient aromatic rings.[10] The reaction typically proceeds through a two-step addition-elimination sequence via a Meisenheimer intermediate, although concerted mechanisms are also possible, particularly for heterocyclic systems.[11][12] The presence of the nitrogen atom in the pyridine ring and the electron-withdrawing bromo substituent make the ring susceptible to nucleophilic attack by piperazine.
Reaction Principle: Piperazine, acting as a nucleophile, attacks an electron-deficient carbon atom of the 2,5-dibromopyridine ring. This leads to the formation of an intermediate (a Meisenheimer complex), which then rearomatizes by expelling the bromide leaving group. Using an excess of piperazine can also serve as the base to neutralize the HBr generated in situ.[13]
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for both synthetic routes, providing a starting point for optimization.
Table 1: Buchwald-Hartwig Amination - Representative Conditions
| Parameter | Condition | Role | Reference |
|---|---|---|---|
| Aryl Halide | 2,5-Dibromopyridine | Electrophile | - |
| Amine | Piperazine (1.1 - 1.5 eq) | Nucleophile | [14] |
| Pd Precursor | Pd₂(dba)₃ (0.5 - 2 mol%) | Catalyst Source | [14] |
| Ligand | (±)-BINAP (1 - 4 mol%) | Stabilizes Pd, facilitates cycle | [14] |
| Base | NaOᵗBu (1.4 - 2.5 eq) | Deprotonates amine | [14] |
| Solvent | Toluene or Dioxane | Reaction Medium | [9][14] |
| Temperature | 80 - 110 °C | Provides activation energy | [9][14] |
| Time | 4 - 24 hours | Reaction duration | [14] |
| Yield (Typical) | 60 - 95% | Product formation efficiency |[14] |
Table 2: Nucleophilic Aromatic Substitution (SNAr) - Representative Conditions
| Parameter | Condition | Role | Reference |
|---|---|---|---|
| Aryl Halide | 2,5-Dibromopyridine | Electrophile | - |
| Amine | Piperazine (2.5 - 5.0 eq) | Nucleophile and Base | [13] |
| Solvent | DMSO, NMP, or Ethanol | Reaction Medium | [13][15] |
| Temperature | 80 - 140 °C | Provides activation energy | [15] |
| Time | 5 - 16 hours | Reaction duration | [15] |
| Yield (Typical) | 70 - 95% | Product formation efficiency |[13][15] |
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 1: Lab-Scale Buchwald-Hartwig Amination
Materials:
-
2,5-Dibromopyridine (1.0 eq)
-
Piperazine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP] (2 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (2.0 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen (inert gas)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NaOᵗBu, (±)-BINAP, and piperazine.
-
Add Pd₂(dba)₃ and 2,5-dibromopyridine to the flask.
-
Add anhydrous toluene via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the mixture to room temperature and quench with water.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield this compound.
Protocol 2: Lab-Scale Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
2,5-Dibromopyridine (1.0 eq)
-
Piperazine (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-dibromopyridine in DMSO.
-
Add piperazine to the solution. A mild exotherm may be observed.
-
Heat the reaction mixture to 120 °C and stir for 5-10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water, which should precipitate the product.
-
Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove excess piperazine and DMSO.
-
Dry the product under vacuum to afford this compound. Further purification can be achieved by recrystallization if necessary.
Scale-up Synthesis Considerations
Transitioning from lab to plant requires a systematic approach to ensure safety, efficiency, and consistent product quality.[6]
Caption: General workflow for chemical process scale-up.
Key Challenges and Mitigation Strategies:
-
Heat Transfer and Thermal Safety : Both the Buchwald-Hartwig amination and SNAr reactions can be exothermic. On a large scale, the decreased surface-area-to-volume ratio of reactors hinders heat dissipation, potentially leading to temperature spikes, side reactions, or dangerous runaway conditions.[6][7]
-
Mitigation : Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile. Ensure the pilot plant reactor has adequate cooling capacity. Consider semi-batch additions of a key reagent to control the rate of heat generation.
-
-
Mixing and Mass Transfer : Inadequate mixing in large reactors can cause localized "hot spots" or concentration gradients, leading to the formation of impurities and reducing overall yield.[7]
-
Mitigation : Select appropriate reactor geometry and agitator design (e.g., impeller type, agitation speed). Use computational fluid dynamics (CFD) modeling to simulate and optimize mixing at scale.[6]
-
-
Solvent Selection and Work-up : Solvents that are convenient in the lab (e.g., dioxane, dichloromethane) may be unsuitable for large-scale production due to cost, toxicity, or environmental concerns.[6] Work-up procedures involving multiple liquid-liquid extractions can be inefficient at scale.
-
Mitigation : For the SNAr route, consider replacing high-boiling point solvents like DMSO with more process-friendly alternatives if possible. For the Buchwald-Hartwig route, screen for greener solvents. Design a work-up that minimizes solvent volume, such as a crystallization or precipitation/filtration protocol, which is generally more scalable.[6]
-
-
Impurity Profile : The type and quantity of impurities can change significantly upon scale-up due to longer reaction times, temperature variations, or different mixing efficiencies.[6][7] In the SNAr reaction with 2,5-dibromopyridine, a key potential impurity is the double-substitution product where piperazine reacts at both bromine positions.
-
Mitigation : Carefully control stoichiometry and temperature. Develop robust analytical methods (e.g., HPLC with a diode-array detector) to identify and quantify all potential impurities. Establish acceptance criteria for all raw materials and the final product.
-
-
Reagent Handling and Cost : The cost and handling of palladium catalysts and phosphine ligands for the Buchwald-Hartwig reaction can be prohibitive at a very large scale. Strong, air-sensitive bases like NaOᵗBu also require specialized handling procedures.
-
Mitigation : Optimize catalyst loading to the lowest effective level. Investigate catalyst recycling methods. For the SNAr route, which avoids expensive catalysts, process optimization to maximize yield and purity is paramount to ensure it is the more economical choice.
-
Conclusion
Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution provide viable pathways for the synthesis of this compound. The SNAr route is often preferable for large-scale production due to its operational simplicity and avoidance of expensive and toxic heavy metal catalysts. However, the Buchwald-Hartwig reaction offers broader substrate scope and may provide higher yields under milder conditions for related, more complex analogues. Successful scale-up for either route requires a thorough understanding of the reaction mechanism, careful process optimization, and a proactive approach to addressing challenges related to safety, mixing, and impurity control.[6] The protocols and considerations outlined in this document provide a foundational framework for researchers and development professionals to navigate the complexities of transitioning this important synthesis from the laboratory to manufacturing.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1-(6-Bromopyridin-3-yl)piperazine as a Reference Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of 1-(6-Bromopyridin-3-yl)piperazine as a reference standard in the quantitative analysis of active pharmaceutical ingredients (APIs), particularly in the context of impurity profiling.
Introduction
This compound is a critical reference standard for the accurate identification and quantification of process-related impurities and potential degradation products in pharmaceutical manufacturing. Its structural similarity to key intermediates in the synthesis of certain APIs, such as Abemaciclib, makes it an important analyte in quality control and stability testing. A related compound, 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine, has been identified as "Abemaciclib Impurity 19"[1]. The use of a well-characterized reference standard like this compound is essential for method validation and to ensure the safety and efficacy of the final drug product.
Forced degradation studies are a crucial component of drug development, providing insights into the degradation pathways of drug substances and drug products.[2][3] These studies are instrumental in developing stability-indicating analytical methods.[2]
Application: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
A primary application of this compound is as a reference standard in the development and validation of stability-indicating HPLC methods for APIs. This allows for the separation and quantification of the API from its potential impurities.
General HPLC Method for Impurity Analysis
The following protocol is a general guideline for the analysis of this compound as an impurity. Method optimization and validation are required for specific applications.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Preparation of Standard and Sample Solutions
-
Reference Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final volume of 100 mL.
-
Working Standard Solution: Dilute the stock solution to a final concentration suitable for the analysis (e.g., 1 µg/mL).
-
Sample Solution (for API analysis): Prepare the API sample at a known concentration (e.g., 1 mg/mL) in the same diluent.
Method Validation Parameters
A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines. Key parameters to evaluate using the this compound reference standard include:
-
Specificity: The ability of the method to separate and accurately measure the analyte of interest in the presence of other components, including the API and other impurities.
-
Linearity: The linear relationship between the concentration of the reference standard and the instrumental response.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Table 3: Representative Method Validation Data (Hypothetical)
| Parameter | Result |
| Retention Time | ~ 8.5 min |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow for Impurity Identification and Quantification
The following diagram illustrates a typical workflow for using this compound as a reference standard in impurity analysis.
Workflow for Impurity Analysis
Application in Forced Degradation Studies
This compound can be used as a reference marker to identify and quantify specific degradation products that may form under various stress conditions.
Forced Degradation Protocol
Forced degradation studies are conducted to understand the stability of a drug substance and to develop stability-indicating methods.[2]
-
Prepare API solutions: Dissolve the API in a suitable solvent.
-
Apply stress conditions: Expose the API solutions to various stress conditions as outlined in Table 4.
-
Neutralize/Quench: After the specified exposure time, neutralize or quench the reaction to stop further degradation.
-
Analyze by HPLC: Analyze the stressed samples using the validated HPLC method.
-
Identify Degradants: Compare the chromatograms of the stressed samples with that of the this compound reference standard to identify its potential formation as a degradant.
Table 4: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24 h |
| Oxidation | 3% H₂O₂, RT, 24 h |
| Thermal | 80 °C, 48 h |
| Photolytic | UV light (254 nm) and visible light, 24 h |
Logical Framework for Forced Degradation Studies
The diagram below outlines the logical progression of a forced degradation study, highlighting the role of the reference standard.
Forced Degradation Study Logic
Conclusion
This compound is a valuable tool for pharmaceutical scientists involved in drug development and quality control. Its use as a reference standard is critical for the development of robust, stability-indicating analytical methods, ensuring the purity, safety, and quality of pharmaceutical products. The protocols and workflows provided herein offer a comprehensive guide for its application in quantitative analysis.
References
Application Notes and Protocols for Assessing the Biological Activity of 1-(6-Bromopyridin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive suite of experimental protocols to characterize the biological activity of the novel compound 1-(6-Bromopyridin-3-yl)piperazine. Based on the chemical scaffold, which is common in psychoactive and antimicrobial agents, the following protocols are designed to assess its potential as a modulator of key central nervous system (CNS) receptors and as an enzyme inhibitor. The detailed methodologies cover fundamental cytotoxicity assessment, in vitro receptor binding and functional assays for dopamine and serotonin receptors, and a urease inhibition assay. Furthermore, this document outlines a strategy for in vivo evaluation of antipsychotic potential. Data presentation guidelines and visualizations are included to facilitate robust analysis and interpretation of results.
Preliminary Assessment: Cytotoxicity Profiling
A primary and essential step in the evaluation of any compound with therapeutic potential is to determine its cytotoxic profile. This ensures that any observed biological activity is not a result of general cell toxicity. The MTT assay is a reliable and widely used colorimetric method to assess cell viability.
MTT Assay for Cell Viability
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1]
Experimental Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
In Vitro CNS Receptor Profiling
The piperazine moiety is a common feature in many CNS-active compounds, particularly those targeting dopamine and serotonin receptors. The following protocols are designed to determine the binding affinity and functional activity of this compound at these key receptors.
Dopamine D2 Receptor Binding Assay
Principle: This competitive radioligand binding assay measures the ability of the test compound to displace a known radiolabeled ligand from the dopamine D2 receptor.[3]
Experimental Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from cells expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from rat striatal tissue.[3][4]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]-Spiperone), and serial dilutions of this compound.
-
Non-specific Binding: To determine non-specific binding, include wells with an excess of a known unlabeled D2 antagonist (e.g., haloperidol).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the Ki (inhibitory constant).
Data Presentation:
| Compound Concentration (nM) | [³H]-Spiperone Bound (CPM) | % Specific Binding |
| Total Binding | 100 | |
| Non-specific Binding | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)
Principle: The 5-HT1A receptor is a Gi/o-coupled receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G-proteins as an indicator of receptor activation.[5]
Experimental Protocol:
-
Membrane Preparation: Use membranes from cells stably expressing the human 5-HT1A receptor.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, [³⁵S]GTPγS, and serial dilutions of this compound.
-
Basal and Non-specific Binding: Include wells for basal binding (no compound) and non-specific binding (excess unlabeled GTPγS).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the reaction by rapid filtration and measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).
Data Presentation:
| Compound Concentration (nM) | [³⁵S]GTPγS Bound (CPM) | % Stimulation over Basal |
| Basal | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| Positive Control (e.g., 8-OH-DPAT) |
Signaling Pathway for Gi/o-Coupled Receptors
Caption: Agonist binding to the 5-HT1A receptor activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
In Vitro Enzyme Inhibition Profiling
Piperazine derivatives have also been investigated as inhibitors of various enzymes, including urease. Urease is a virulence factor in some pathogenic bacteria, such as Helicobacter pylori.
Urease Inhibition Assay (Berthelot Method)
Principle: This colorimetric assay quantifies the ammonia produced from the hydrolysis of urea by urease. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol complex, which is measured spectrophotometrically.[6]
Experimental Protocol:
-
Reagent Preparation: Prepare urease solution (e.g., from Jack bean), urea solution, and the Berthelot reagents (phenol-nitroprusside and alkaline hypochlorite).
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound (this compound) at various concentrations. Include a positive control (e.g., thiourea) and a negative control (solvent).
-
Enzyme Addition: Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of urea solution to each well. Incubate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and initiate color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkaline hypochlorite reagent to each well. Incubate at room temperature for 20 minutes.
-
Absorbance Measurement: Measure the absorbance at 625 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation:
| Compound Concentration (µM) | Absorbance (625 nm) | % Inhibition |
| No Inhibitor Control | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (Thiourea) |
In Vivo Assessment of Antipsychotic Potential
Should the in vitro data suggest significant activity at dopamine and/or serotonin receptors, in vivo studies in rodent models can be conducted to assess potential antipsychotic-like effects.
Amphetamine-Induced Hyperlocomotion Model
Principle: Amphetamine induces an increase in locomotor activity in rodents by promoting the release of dopamine. This hyperactivity is considered a model of the positive symptoms of psychosis and can be attenuated by antipsychotic drugs.[4]
Experimental Protocol:
-
Animal Acclimation: Acclimate male rodents (e.g., rats or mice) to the testing environment (e.g., open-field arenas).
-
Drug Administration: Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal or oral). A known antipsychotic (e.g., haloperidol or risperidone) should be used as a positive control.
-
Amphetamine Challenge: After a suitable pre-treatment time, administer d-amphetamine to induce hyperlocomotion.
-
Locomotor Activity Monitoring: Immediately place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-90 minutes) using an automated tracking system.
-
Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated and positive control groups. A significant reduction in amphetamine-induced hyperactivity suggests antipsychotic-like potential.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) |
| Vehicle + Saline | - | |
| Vehicle + Amphetamine | - | |
| Compound + Amphetamine | X | |
| Compound + Amphetamine | Y | |
| Positive Control + Amphetamine | Z |
Logical Flow for In Vivo Antipsychotic Assessment
Caption: Workflow for the in vivo assessment of antipsychotic-like activity using the amphetamine-induced hyperlocomotion model.
Conclusion
The protocols outlined in these application notes provide a systematic approach to characterizing the biological activity of this compound. By starting with a fundamental assessment of cytotoxicity and progressing through targeted in vitro and in vivo assays, researchers can efficiently determine the compound's potential as a therapeutic agent. The provided guidelines for data presentation and visualization will aid in the clear and concise communication of experimental findings.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-Bromopyridin-3-yl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(6-Bromopyridin-3-yl)piperazine. It includes frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and comparative data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound? The two most common and effective methods for synthesizing N-arylpiperazines from aryl halides are the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr).[1] The choice between them depends on the substrate's electronic properties, desired reaction conditions, and available reagents.
Q2: When should I choose the Buchwald-Hartwig amination over SNAr? Buchwald-Hartwig amination is a versatile and powerful method for forming C-N bonds and is often the preferred route for a wide range of aryl halides, including electron-neutral or electron-rich systems.[2][3] SNAr is most effective when the pyridine ring is "activated" by strongly electron-withdrawing groups (like a nitro group) ortho or para to the bromine atom, which is not the case for 3-bromo-6-aminopyridine.[1][4] Therefore, for coupling 6-bromopyridin-3-amine or a similar precursor with piperazine, the Buchwald-Hartwig reaction is generally more suitable.
Q3: What are the critical components of a Buchwald-Hartwig reaction? A successful Buchwald-Hartwig amination requires several key components:
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Aryl Halide: 6-Bromopyridine derivative.
-
Amine: Piperazine (or a mono-protected version like Boc-piperazine).
-
Palladium Pre-catalyst: A source of Palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂.[2][5]
-
Phosphine Ligand: Bulky, electron-rich ligands are crucial for catalytic activity. Examples include BINAP, Xantphos, or Josiphos-type ligands.[6][7]
-
Base: A non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common, but weaker bases like K₂CO₃ can be used for sensitive substrates.[5][6]
-
Anhydrous Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used.[5][6]
Q4: Can I use piperazine directly in the reaction, or should it be protected? Using piperazine directly can lead to a common side reaction: double arylation, where both nitrogen atoms of piperazine react with the bromopyridine, reducing the yield of the desired mono-arylated product.[8] To prevent this, it is highly recommended to use a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine). The Boc-protecting group can be easily removed in a subsequent step.
Q5: My reaction is not proceeding to completion. What are the likely causes? An incomplete reaction can stem from several factors:
-
Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen or impurities.[5]
-
Insufficient Base: The base may not be strong enough or may have been consumed.
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Poor Ligand Choice: The selected ligand may not be optimal for this specific substrate combination.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Tip & Optimization Strategy |
| A: Catalyst Inactivity | Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the palladium catalyst.[6] Use freshly opened, high-purity catalyst and ligand precursors. Consider adding a reducing agent for Pd(II) precursors if an active Pd(0) species is not forming. |
| B: Inappropriate Base | Sodium tert-butoxide (NaOtBu) is a strong, effective base for many Buchwald-Hartwig reactions.[6] If your substrate is base-sensitive, consider milder bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times. Ensure the base is anhydrous. |
| C: Sub-optimal Ligand | The choice of phosphine ligand is critical.[2] For heteroaromatic substrates, bidentate ligands like Xantphos or (±)-BINAP can be very effective.[6][7] Screen a small panel of different ligands (e.g., Buchwald or Hartwig's specialized ligands) to identify the most efficient one for your system. |
| D: Incorrect Stoichiometry | Use a slight excess of the amine coupling partner (e.g., 1.1 to 1.5 equivalents of Boc-piperazine) to drive the reaction to completion. Carefully control the stoichiometry to minimize side reactions. |
Issue 2: Poor Product Purity / Formation of By-products
| Possible Cause | Troubleshooting Tip & Optimization Strategy |
| A: Double Arylation | This occurs when using unprotected piperazine. Solution: Use mono-protected piperazine (e.g., Boc-piperazine) to ensure only one nitrogen atom reacts.[8] The protecting group can be removed later. |
| B: Hydrodehalogenation | This side reaction replaces the bromine atom with hydrogen, forming the debrominated starting material. It can be caused by β-hydride elimination.[3] Solution: Lowering the reaction temperature may help.[2] The choice of ligand can also influence the rate of this side reaction versus the desired reductive elimination. |
| C: Catalyst Residues | Palladium residues can contaminate the final product and are often difficult to remove. Solution: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove the bulk of the catalyst.[2] Purification by column chromatography is usually necessary. Chelating scavengers can also be used to remove trace palladium. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination using Boc-Piperazine
This protocol is adapted from general procedures for palladium-catalyzed amination of aryl bromides.[2][6]
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-5-aminopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove insoluble salts and catalyst residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and add an acid (e.g., trifluoroacetic acid or HCl) to remove the Boc group, yielding the final product, this compound.
Data Presentation
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Pd Pre-catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | [(CyPF-tBu)PdCl₂] | [6],[5],[9] |
| Ligand | (±)-BINAP | Xantphos | SPhos | [6],[7],[9] |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | [6],[5] |
| Solvent | Toluene | 1,4-Dioxane | THF | [6],[5] |
| Temperature | 80 °C | 100 °C | 110 °C | [6] |
| Typical Yield | 60-95% (substrate dependent) | 70-90% (substrate dependent) | 85-98% (substrate dependent) | [6],[7] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve low-yield synthesis issues.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Identifying and minimizing byproducts in 1-(6-Bromopyridin-3-yl)piperazine synthesis
Welcome to the technical support center for the synthesis of 1-(6-bromopyridin-3-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Low yields can stem from several factors related to the chosen synthetic route, reagent quality, or reaction conditions. The two primary methods for this synthesis are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).[1]
Possible Causes & Solutions:
-
A. Inefficient Catalytic System (Buchwald-Hartwig Amination): The choice of palladium precursor, ligand, and base is critical for the success of this cross-coupling reaction.[2] An inappropriate combination can lead to poor catalytic turnover or catalyst deactivation.
-
B. Poor Reaction Conditions (Both Routes): Temperature, solvent, and reaction time significantly impact the outcome.
-
Solution: Ensure you are using an anhydrous solvent (like toluene, dioxane, or THF) and an inert atmosphere (Argon or Nitrogen) for the Buchwald-Hartwig reaction.[3][5] For SNAr, a polar aprotic solvent like DMSO or DMF is often required to facilitate the reaction.[6] Systematically vary the temperature; while higher temperatures can increase the rate, they may also lead to byproduct formation.
-
-
C. Impure Starting Materials: The purity of 2,5-dibromopyridine and piperazine is crucial. Contaminants can interfere with the catalyst or the reaction mechanism.
-
Solution: Verify the purity of starting materials using NMR or GC-MS before starting the reaction. If necessary, purify the reagents by distillation or recrystallization.
-
Table 1: Troubleshooting Low Yields - Recommended Parameter Adjustments
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst System | Pd Source: Pd₂(dba)₃, Pd(OAc)₂Ligand: BINAP, Xantphos, JosiphosBase: NaOt-Bu, K₃PO₄, Cs₂CO₃ | Not Applicable |
| Solvent | Toluene, Dioxane, THF (anhydrous)[5] | DMSO, DMF, NMP |
| Temperature | 80-120 °C[3] | 80-150 °C[6] |
| Atmosphere | Inert (Argon or Nitrogen)[3] | Ambient or Inert |
| Stoichiometry | Use a slight excess of piperazine (1.1-1.5 eq.) | Use a moderate excess of piperazine (2-3 eq.) to act as a base and reactant. |
Question 2: How can I identify and minimize the formation of byproducts?
Byproduct formation is a common issue that complicates purification and reduces yield.
Common Byproducts & Identification:
-
A. Hydrodehalogenation Product (Pyridine): In Buchwald-Hartwig reactions, a side reaction can replace the bromine atom with a hydrogen, forming pyridine derivatives without the piperazine moiety. This occurs via β-hydride elimination.[7]
-
Identification: Detectable by GC-MS, where it will show a molecular ion corresponding to the debrominated starting material. In ¹H NMR, the characteristic pyridine ring protons will be present without the piperazine signals.
-
-
B. Bis-arylated Piperazine: This occurs when a single piperazine molecule reacts with two molecules of 6-bromopyridine.
-
Identification: This byproduct will have a significantly higher molecular weight, identifiable by LC-MS. The ¹H NMR spectrum will show symmetric signals for the two pyridine rings.
-
Minimization: Use an excess of piperazine relative to the 6-bromopyridine to favor mono-substitution.
-
-
C. Unreacted Starting Materials: Incomplete reactions will leave residual 6-bromopyridine and piperazine.
Table 2: Common Byproducts and Analytical Identification
| Byproduct | Identification Method | Key Signature | Minimization Strategy |
| Hydrodehalogenated Pyridine | GC-MS, LC-MS | Mass corresponding to C₅H₄N-Br → C₅H₅N | Use sterically hindered ligands; avoid excessive temperatures. |
| Bis-arylated Piperazine | LC-MS, NMR | High molecular weight peak; symmetric NMR signals. | Use an excess of piperazine; control stoichiometry carefully. |
| Unreacted Starting Materials | TLC, HPLC, GC-MS | Peaks/spots corresponding to pure starting materials. | Increase reaction time/temperature; check catalyst activity. |
Question 3: I am having difficulty purifying the final product. What can I do?
Purification challenges often arise from byproducts with similar polarity to the desired product.
Solutions:
-
A. Optimize Column Chromatography: This is the most common purification method.[2]
-
Protocol: Use a silica gel column. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one. Adding a small amount of triethylamine (~0.5-1%) to the eluent can reduce tailing of the amine product on the silica gel.
-
-
B. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or ethyl acetate) and slowly cool to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
C. Salt Formation: Converting the basic piperazine product to a salt (e.g., a hydrochloride salt) can facilitate purification.[8] Salts often have different solubility profiles and are typically crystalline, making them easier to isolate and purify by recrystallization.
-
Protocol: Dissolve the crude product in a suitable solvent like methanol or diethyl ether and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. The resulting solid can be filtered and washed.
-
Frequently Asked Questions (FAQs)
-
What is the most common synthetic route? Both Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr) are widely used.[1] The Buchwald-Hartwig reaction is often preferred for its broader substrate scope and tolerance of various functional groups, while SNAr can be simpler and more cost-effective if the pyridine ring is sufficiently activated by electron-withdrawing groups.[1]
-
How should I monitor the reaction progress? Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for analysis by LC-MS or GC-MS.[2] This allows you to determine when the starting material has been consumed and to check for the formation of byproducts.
-
What are the key safety precautions for these reactions? For the Buchwald-Hartwig amination, it is crucial to work under an inert atmosphere (argon or nitrogen) as the Pd(0) catalyst is sensitive to oxygen.[3] Palladium compounds, phosphine ligands, and strong bases like NaOt-Bu should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Solvents like toluene, THF, and DMSO have their own specific handling requirements.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).[3]
-
Add 2,5-dibromopyridine (1.0 eq.) and piperazine (1.2 eq.).
-
Add anhydrous toluene via syringe.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[2]
-
Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
General Protocol for Product Analysis by HPLC
-
Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Column: Use a C18 reverse-phase column.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a compatible solvent.
-
Injection: Inject the sample onto the HPLC system.
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm. The retention times of the starting materials, product, and byproducts can be used to assess the reaction progress and purity of the final compound.[8]
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Main reaction pathway and common byproduct formation routes.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. google.com [google.com]
- 8. thieme-connect.com [thieme-connect.com]
Overcoming solubility issues of 1-(6-Bromopyridin-3-yl)piperazine in various solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(6-Bromopyridin-3-yl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which organic solvents is this compound likely to be soluble?
Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide array of organic compounds, including many piperazine derivatives.[3] Therefore, this compound is expected to be soluble in DMSO. Other common organic solvents like ethanol and methanol may also be effective.[4] However, the exact solubility should be determined experimentally.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. To address this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.
-
Optimize the co-solvent concentration: Determine the highest percentage of DMSO your experimental system can tolerate without adverse effects (typically under 0.5% for cell-based assays) and ensure your final dilution does not exceed this.
-
Use a stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.
-
Consider formulation strategies: For in vivo or sensitive in vitro studies, advanced formulation techniques like creating a nanosuspension or a cyclodextrin inclusion complex might be necessary.[4]
Q4: How can I improve the aqueous solubility of this compound for my experiments?
Several strategies can be employed to enhance the aqueous solubility of piperazine derivatives:
-
Salt Formation: As a basic compound, this compound can be converted into a salt.[4][5][6] Hydrochloride salts are common and often exhibit significantly improved aqueous solubility.[4]
-
pH Adjustment: Lowering the pH of the aqueous solution will protonate the nitrogen atoms in the piperazine ring, increasing the compound's ionization and, consequently, its solubility.
-
Co-solvents: The use of water-miscible organic solvents like ethanol, polyethylene glycol (PEG), or DMSO can increase the solubility of hydrophobic compounds.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[4][7]
Troubleshooting Guide
Issue: Inconsistent or non-reproducible results in biological assays.
Poor solubility of the test compound is a frequent cause of inconsistent assay results. If you suspect solubility issues with this compound, follow this troubleshooting workflow:
References
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 1-(6-Bromopyridin-3-yl)piperazine Functionalization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 1-(6-bromopyridin-3-yl)piperazine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the functionalization of this compound via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the functionalization of this compound?
A1: The most common and effective methods are palladium-catalyzed cross-coupling reactions. These include:
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen (C-N) bond, coupling the bromo-position with a primary or secondary amine.[1]
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon (C-C) bond, coupling the bromo-position with an aryl or vinyl boronic acid or ester.[2]
-
Sonogashira Coupling: For the formation of a carbon-carbon (C-C) bond, coupling the bromo-position with a terminal alkyne.[3]
Q2: What are the main challenges when working with this compound?
A2: The primary challenges stem from the electronic properties of the pyridine ring and the presence of the piperazine moiety. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the piperazine group can also interact with the catalyst. Careful selection of ligands is crucial to mitigate these effects.
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical for a successful reaction. For bromopyridine substrates, bulky, electron-rich phosphine ligands are often effective. For Buchwald-Hartwig aminations, ligands like XPhos, SPhos, and RuPhos are commonly used. For Suzuki-Miyaura couplings, ligands such as SPhos and XPhos have shown good results with similar substrates. The use of pre-catalysts can also lead to more reproducible outcomes.
Q4: Can I use the same conditions for different types of cross-coupling reactions?
A4: While the general principles are similar (a palladium source, a ligand, a base, and a solvent), the optimal conditions will vary depending on the specific reaction (Buchwald-Hartwig, Suzuki, or Sonogashira) and the coupling partners. It is always recommended to perform a small screen of conditions to find the optimal parameters for your specific substrates.
Troubleshooting Common Issues
Issue 1: Low to No Yield of the Desired Product
-
Potential Cause: Inactive catalyst.
-
Potential Cause: Suboptimal ligand.
-
Solution: The choice of ligand is critical. For electron-rich substrates, bulky, electron-rich phosphine ligands are often more effective.[2] A screening of different ligands (e.g., XPhos, SPhos, RuPhos for C-N coupling; SPhos, XPhos for C-C coupling) is recommended.
-
-
Potential Cause: Incorrect base.
-
Solution: The base plays a crucial role in the catalytic cycle. For Buchwald-Hartwig amination, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. For Suzuki-Miyaura coupling, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[2] A base screening is advisable.
-
-
Potential Cause: Poor solubility of reagents.
-
Solution: Ensure all reactants are soluble in the chosen solvent system. For Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. If solubility is an issue, consider a different solvent or adjusting the solvent ratio.
-
-
Potential Cause: Low reaction temperature.
-
Solution: Many cross-coupling reactions require heating. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80 °C to 100 °C) may improve the reaction rate. However, be aware that excessive heat can lead to catalyst decomposition.[2]
-
Issue 2: Formation of Significant Side Products
-
Side Product: Debromination of the starting material (hydrodehalogenation).
-
Cause: This can be caused by trace palladium hydride species in the reaction mixture.
-
Solution: Screening different bases and solvents can help mitigate this side reaction. For Suzuki couplings, using fresh, high-purity boronic acids can also help.[2]
-
-
Side Product: Homocoupling of the coupling partners.
-
Cause: This is often a result of oxygen in the reaction mixture, which can be minimized by thoroughly degassing the solvents and running the reaction under an inert atmosphere.[2]
-
-
Side Product: Protodeboronation (in Suzuki Coupling).
-
Cause: Hydrolysis of the boronic acid starting material back to its corresponding arene, often exacerbated by high temperatures and extended reaction times in aqueous basic conditions.[2]
-
Solution: Use fresh or purified boronic acids, consider using more stable boronic esters (e.g., pinacol esters), and try to keep reaction times as short as possible.[2]
-
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the functionalization of bromopyridines. While specific data for this compound is limited, these examples with structurally similar substrates provide a strong starting point for optimization.
Table 1: Buchwald-Hartwig Amination of Bromopyridines
| Amine Coupling Partner | Palladium Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [4] |
| Arylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | [1] |
| Various Amines | Pd(CF₃COO)₂ / PPh₃ | Et₃N | DMF | 100 | 72-96 | [5] |
Table 2: Suzuki-Miyaura Coupling of Bromopyridines
| Boronic Acid | Palladium Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | Good | [2] |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Microwave | Good | [2] |
| 5-Indole boronic acid | P2 (precatalyst) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 80 | [6] |
Table 3: Sonogashira Coupling of Bromopyridines
| Alkyne | Palladium Source / Co-catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Terminal Alkyne | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 72-96 | [5] |
| Phenylacetylene | PdCl₂(PPh₃)₂ / - | TBAF | Solvent-free | - | Moderate to Excellent | [7] |
Experimental Protocols
The following are generalized protocols for the functionalization of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium pre-catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).
-
Add the amine coupling partner (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor and a ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Protocol 3: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) co-catalyst (e.g., CuI, 10-30 mol%).
-
After degassing the reaction mixture for a few minutes at room temperature, add the terminal alkyne (1.0-1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.
-
Upon completion, quench the reaction and work up by partitioning between an organic solvent and water.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
Caption: Key components of a palladium-catalyzed cross-coupling reaction.
References
- 1. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 2. WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]
- 3. scirp.org [scirp.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. DSpace [repository.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
Strategies to prevent the degradation of 1-(6-Bromopyridin-3-yl)piperazine during storage
Welcome to the technical support center for 1-(6-Bromopyridin-3-yl)piperazine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by exposure to light, air (oxygen), moisture, and elevated temperatures. The bromopyridine moiety is susceptible to light-induced dehalogenation and oxidation, while the piperazine ring can undergo oxidation and react with atmospheric carbon dioxide.[1][2]
Q2: What is the recommended procedure for storing this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed, amber-colored vial to protect it from light and moisture.[1][3] The vial should be stored in a cool, dry, and dark place. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[4][5] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
Q3: I've noticed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing or browning, is a common indicator of degradation. This can be caused by oxidation of the piperazine or pyridine ring, or by reactions involving the bromine substituent, often initiated by exposure to light or air. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before use.
Q4: Can I store solutions of this compound? If so, what is the best solvent and what are the recommended storage conditions?
A4: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store the solution at low temperatures (-20 °C or -80 °C) in a tightly sealed container, protected from light. The stability of the compound in solution is highly dependent on the solvent and storage conditions, so it is advisable to prepare fresh solutions for your experiments whenever possible.
Q5: How can I check for the degradation of my this compound sample?
A5: The purity of your sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the parent compound and detecting degradation products. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural changes.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems related to the storage and stability of this compound.
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
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Assess Purity: Re-analyze the purity of the stored compound using HPLC or LC-MS (See Experimental Protocol 1).
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Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).
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Check Handling Procedures: Ensure that the compound was handled appropriately during weighing and preparation of solutions (e.g., minimizing exposure to air and light).
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Use a Fresh Batch: If degradation is confirmed or suspected, use a fresh, unopened batch of the compound for your experiments.
-
Problem: The compound has changed in physical appearance (e.g., color change, clumping).
-
Possible Cause: Chemical degradation or moisture absorption.
-
Troubleshooting Steps:
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Visual Inspection: Note the nature of the change. A color change often indicates oxidation, while clumping suggests moisture absorption.
-
Purity Analysis: Perform a purity analysis (e.g., HPLC) to determine the extent of degradation.
-
Moisture Content Analysis: If moisture absorption is suspected, Karl Fischer titration can be used to determine the water content.
-
Discard if Necessary: If significant degradation is detected, it is best to discard the batch to avoid compromising experimental results.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Short-term) -20 °C (Long-term) | Reduces the rate of chemical degradation.[4] |
| Light | Store in amber vials or in the dark | Prevents light-induced degradation, such as dehalogenation.[1][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the piperazine and pyridine moieties.[1] |
| Moisture | Tightly sealed container in a desiccator | Prevents hydrolysis and degradation due to moisture.[3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Inject a known volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of the main compound and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Logical relationship between storage conditions and compound stability.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
Addressing challenges in the N-alkylation of 1-(6-Bromopyridin-3-yl)piperazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-alkylation of 1-(6-Bromopyridin-3-yl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive Alkylating Agent: The alkyl halide (e.g., bromide, iodide) may have degraded. | Use a fresh bottle of the alkylating agent or purify the existing stock. |
| Insufficient Base: The base may not be strong enough or used in sufficient quantity to neutralize the acid byproduct.[1] | Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1] | |
| Poor Solubility of Reagents: The starting material or base may not be fully dissolved in the chosen solvent.[1] | Switch to a more polar aprotic solvent such as DMF or DMSO to ensure all reagents are fully dissolved.[1] | |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | Many N-alkylation reactions require heating to proceed at a reasonable rate; consider increasing the temperature to 60-80 °C.[1] | |
| Formation of Di-alkylated Byproduct | Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to alkylating agent can lead to a second alkylation event. | Use an excess of the this compound relative to the alkylating agent to favor mono-alkylation.[1] |
| Rapid Addition of Alkylating Agent: A high local concentration of the electrophile increases the chance of di-alkylation. | Add the alkylating agent slowly or dropwise to the reaction mixture.[1][2] A syringe pump is recommended for very slow addition.[3] | |
| High Reaction Temperature: Higher temperatures can sometimes favor the formation of the di-alkylated product. | If di-alkylation is a significant issue, try running the reaction at a lower temperature for a longer period. | |
| Reaction Stalls (Incomplete Conversion) | Reversible Reaction Equilibrium: The acid generated during the reaction can protonate the starting piperazine, reducing its nucleophilicity. | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of a suitable base.[1] |
| Moisture in the Reaction: Water can hydrolyze the alkylating agent or interfere with the base. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] | |
| Difficult Product Isolation/Purification | Product is Water-Soluble as a Salt: During aqueous workup, the protonated product may remain in the aqueous layer.[1][2] | Basify the aqueous layer to a pH of 9.5-12 with a base like NaOH or Na₂CO₃ to deprotonate the product, making it soluble in organic solvents like dichloromethane or chloroform.[1][4] |
| Co-elution during Chromatography: The product and starting material or byproducts may have similar polarities. | Modify the solvent system for column chromatography. A common mobile phase for piperazine derivatives is a gradient of methanol in dichloromethane.[2] | |
| Co-precipitation of Impurities: Structurally similar impurities can co-precipitate with the desired product.[5] | Recrystallization from a suitable solvent system may be necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of this compound?
A1: The two primary methods are:
-
Direct Alkylation: This involves reacting the piperazine with an alkyl halide (e.g., R-Br, R-I) in the presence of a base. This is a straightforward and widely used technique.[1]
-
Reductive Amination: This is a two-step, one-pot process where the piperazine is first reacted with an aldehyde or ketone to form an iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB). This method is particularly useful for preventing the formation of quaternary ammonium salts.[1][2]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?
A2: Achieving mono-alkylation is a common challenge. Key strategies include:
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Control Stoichiometry: Use an excess of the piperazine relative to the alkylating agent (e.g., 2-4 equivalents).[1][2]
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Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1][2]
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Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][6]
Q3: What are the recommended bases and solvents for direct N-alkylation?
A3: The choice of base and solvent is critical for reaction success.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] For some applications, an organic base like N,N-diisopropylethylamine (DIPEA) can also be used.[3]
-
Solvents: Polar aprotic solvents are typically used. Acetonitrile (MeCN) is common, but if solubility is an issue, Dimethylformamide (DMF) is a good alternative.[1][3]
Q4: My product seems to be stuck in the aqueous layer during workup. What should I do?
A4: This is a frequent issue, often because the piperazine product is protonated and forms a water-soluble salt.[2] To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. Adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][4]
Q5: Are there any alternative methods to direct alkylation with alkyl halides?
A5: Yes, reductive amination is a powerful alternative that avoids the formation of quaternary ammonium salts and can be gentler for sensitive substrates.[1][2] Another approach is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents in the presence of a suitable catalyst, though this is a more advanced technique.[7]
Experimental Protocols
General Protocol for Direct N-alkylation of this compound
This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound
-
Alkyl Bromide (1.0 - 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile (or DMF) to the flask and stir the suspension.
-
Slowly add the alkyl bromide (1.0-1.1 equivalents) to the reaction mixture at room temperature. For reactive alkyl halides, consider cooling the mixture to 0 °C before addition.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion (typically when the starting piperazine is consumed), cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic base, and rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation.
Caption: General experimental workflow for direct N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Optimizing catalyst and ligand selection for Suzuki coupling with 1-(6-Bromopyridin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling reaction of 1-(6-Bromopyridin-3-yl)piperazine with various boronic acids and esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings, particularly with nitrogen-containing heterocycles, can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the first step in troubleshooting.
-
Catalyst and Ligand Integrity: Ensure that your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere. Palladium(II) precatalysts can degrade, and phosphine ligands are susceptible to oxidation, which can lead to catalyst deactivation.
-
Solvent and Reagent Purity: Use anhydrous and properly degassed solvents. Oxygen can deactivate the active Pd(0) catalyst. Ensure your base is of high purity and the boronic acid or ester is not significantly decomposed.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction.
-
Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a cautious increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition and increased side reactions.
Q2: I suspect catalyst inhibition is occurring. How do the nitrogen atoms in this compound affect the reaction?
A2: The presence of multiple Lewis basic nitrogen atoms in your substrate is a critical consideration. Both the pyridine nitrogen and the piperazine nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, hindering its ability to participate in the catalytic cycle.
-
Piperazine Nitrogens: The two nitrogen atoms of the piperazine ring can also act as ligands for the palladium catalyst. This can be particularly problematic if the desired reaction is slow, allowing more time for these inhibitory interactions to occur.
To mitigate these effects, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands like SPhos, XPhos, or RuPhos can sterically shield the palladium center, disfavoring the coordination of the nitrogen atoms of your substrate and promoting the desired cross-coupling reaction.[2]
Q3: What are the most common side reactions I should be aware of, and how can I minimize them?
A3: Several side reactions can compete with your desired Suzuki coupling, leading to reduced yields and purification challenges.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. It is often promoted by high temperatures and the presence of water and base. To minimize this, use fresh, high-purity boronic acids or consider more stable boronic esters (e.g., pinacol esters). Shorter reaction times can also be beneficial.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a common issue. This is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), or by inefficient reduction of a Pd(II) precatalyst. Thoroughly degassing your solvents and using a direct Pd(0) source like Pd(PPh₃)₄ can help reduce homocoupling.
-
Dehalogenation: The replacement of the bromine atom on the pyridine ring with a hydrogen atom can occur, leading to the formation of 1-(pyridin-3-yl)piperazine. This can be mediated by palladium hydride species, and screening different bases and solvents may help to minimize this side reaction.
Data Presentation: Catalyst and Ligand Performance
The selection of the catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. The following tables provide a summary of typical conditions and reported yields for the coupling of bromopyridines, which can serve as a starting point for the optimization of your reaction with this compound.
Table 1: Catalyst & Ligand Screening for Suzuki Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | 5 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 22 | 72 |
| Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| Pd₂(dba)₃ | XPhos | 2.5 | K₃PO₄ | Toluene | 100 | 18 | 92 |
| PdCl₂(dppf) | - | 3 | Cs₂CO₃ | DMF | 110 | 12 | 88 |
| Pd(OAc)₂ | RuPhos | 2 | K₂CO₃ | THF/H₂O | 80 | 16 | 90 |
Note: Yields are representative and can vary significantly based on the specific boronic acid used and the precise reaction conditions.
Table 2: Effect of Base and Solvent on Suzuki Coupling of Bromopyridines
| Base | Solvent System (v/v) | Temperature (°C) | Typical Yield Range (%) |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 - 110 | 70 - 95 |
| Cs₂CO₃ | Toluene | 100 - 110 | 65 - 90 |
| K₂CO₃ | THF / H₂O (4:1) | 80 - 100 | 60 - 85 |
| Na₂CO₃ | DMF | 100 - 120 | 50 - 80 |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific arylboronic acid coupling partner.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid or ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid or ester (1.5 equiv.)
-
Palladium catalyst/ligand system (e.g., PdCl₂(dppf), 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., DMF, 0.2 M)
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent and a stir bar.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-45 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Catalyst & Ligand Screening Workflow
This diagram illustrates a systematic approach to screening catalysts and ligands for the Suzuki coupling reaction.
Caption: Workflow for screening catalyst, ligand, and base combinations.
References
Technical Support Center: Refinement of Work-up Procedures for 1-(6-Bromopyridin-3-yl)piperazine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and work-up of 1-(6-Bromopyridin-3-yl)piperazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound, primarily through Buchwald-Hartwig amination.
Q1: My Buchwald-Hartwig reaction is showing low or no conversion to the desired product. What are the potential causes and solutions?
A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and moisture.
-
Troubleshooting: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use freshly opened, high-purity catalyst and ligands. Consider using a pre-catalyst which can be more stable.
-
-
Improper Ligand Choice: The choice of phosphine ligand is crucial and substrate-dependent.
-
Troubleshooting: For electron-deficient pyridyl halides, bidentate ligands like BINAP or DPPF, or sterically hindered monodentate ligands from the Buchwald portfolio (e.g., XPhos, SPhos) are often effective. It may be necessary to screen a variety of ligands to find the optimal one for this specific transformation.
-
-
Incorrect Base: The base plays a critical role in the catalytic cycle.
-
Troubleshooting: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be trialed. The base must be strong enough to deprotonate the piperazine but not so strong as to cause side reactions.
-
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Troubleshooting: Most Buchwald-Hartwig reactions are heated, typically in the range of 80-110 °C. If the reaction is sluggish, a modest increase in temperature may improve the rate and yield.
-
dot
Caption: Troubleshooting Low Conversion.
Q2: I've formed the product, but the yield is low after work-up. Where could I be losing my product?
A2: Product loss during work-up is a common issue, especially with amine-containing compounds which can have variable solubility.
-
Aqueous Extraction: this compound has basic nitrogens and can be protonated in acidic conditions, making it water-soluble.
-
Troubleshooting: During aqueous extraction, ensure the aqueous layer is sufficiently basic (pH > 9) before extracting with an organic solvent. Perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate to ensure complete recovery.
-
-
Precipitation/Filtration: If the product is isolated by precipitation, some may remain in the mother liquor.
-
Troubleshooting: Cool the solution to maximize precipitation. Wash the collected solid with a minimal amount of cold solvent to avoid redissolving the product. The filtrate can be concentrated and re-subjected to purification (e.g., column chromatography) to recover any dissolved product.
-
-
Column Chromatography: The polar nature of the product can lead to streaking or irreversible binding to silica gel.
-
Troubleshooting: Deactivate the silica gel with a small amount of a basic modifier like triethylamine (e.g., 1-2%) in the eluent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.
-
Q3: My final product is impure. What are the likely side products and how can I remove them?
A3: Impurities can arise from starting materials or side reactions.
-
Unreacted Starting Materials: Incomplete reactions will leave behind 3-bromo-6-aminopyridine and piperazine.
-
Purification: These can typically be removed by column chromatography. Piperazine, being highly polar, will often remain at the baseline, while the starting pyridine is less polar than the product.
-
-
Bis-arylated Piperazine: A common side product is the formation of 1,4-bis(6-bromopyridin-3-yl)piperazine, especially if the stoichiometry is not carefully controlled.
-
Prevention and Purification: Using an excess of piperazine can help to minimize the formation of this byproduct. This less polar byproduct can usually be separated from the desired mono-arylated product by column chromatography.
-
-
Hydrodehalogenation: The bromo-substituent on the pyridine ring can be replaced by a hydrogen atom, leading to the formation of 1-(pyridin-3-yl)piperazine.
-
Prevention and Purification: This is often a result of catalyst decomposition or the presence of protic impurities. Ensuring a strictly inert atmosphere and anhydrous conditions can minimize this. This byproduct can be difficult to separate, but careful column chromatography may be successful.
-
dot
Caption: Purification Strategy for Common Impurities.
Data Presentation
Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides with Piperazine
| Parameter | Condition | Reported Yield (Analogous Reactions) | Reference |
| Aryl Halide | 3-Bromopyridine derivative | 70-95% | [1](--INVALID-LINK--) |
| Amine | Piperazine | 70-95% | [1](--INVALID-LINK--) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | 70-95% | [1](--INVALID-LINK--) |
| Ligand | XPhos, SPhos, BINAP, or RuPhos (1.2-2x mol of Pd) | 70-95% | [1](--INVALID-LINK--) |
| Base | NaOtBu or LHMDS (1.2-2.0 equiv.) | 70-95% | [1](--INVALID-LINK--) |
| Solvent | Toluene, Dioxane, or THF | 70-95% | [1](--INVALID-LINK--) |
| Temperature | 80-110 °C | 70-95% | [1](--INVALID-LINK--) |
| Reaction Time | 2-24 hours | 70-95% | [1](--INVALID-LINK--) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.
Materials:
-
3-Bromo-6-aminopyridine (1.0 equiv)
-
Piperazine (1.5-2.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
TLC plates, developing chambers, and UV lamp
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol, Triethylamine)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-6-aminopyridine, piperazine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel. Use a gradient eluent system, for example, starting with 100% dichloromethane and gradually increasing the polarity with a mixture of methanol and triethylamine (e.g., 98:2:0.1 to 90:10:1 DCM:MeOH:TEA).
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
dot
Caption: Experimental Workflow for Synthesis.
References
Technical Support Center: Enhancing the Stability of 1-(6-Bromopyridin-3-yl)piperazine in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1-(6-Bromopyridin-3-yl)piperazine in various biological media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological media?
A1: The stability of this compound in biological matrices can be influenced by several factors, including:
-
Enzymatic Degradation: Biological media such as plasma and tissue homogenates contain various enzymes, including esterases, proteases, and oxidoreductases, that can metabolize the compound.[1][2]
-
pH: The pH of the biological matrix can significantly impact the stability of the compound, as pyridine-containing molecules can be susceptible to degradation in highly acidic or alkaline environments.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical and enzymatic degradation.[5] Therefore, proper storage of samples is crucial.
-
Oxidation: The piperazine and pyridine rings may be susceptible to oxidative degradation.[6][7]
-
Light Exposure: Photodegradation can be a concern for some compounds, leading to the formation of degradation products.[8]
-
Matrix Components: The presence of other molecules in the biological matrix can sometimes catalyze degradation or interact with the compound of interest.[9]
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: To minimize degradation, biological samples should be processed as quickly as possible. For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally recommended. For long-term storage, freezing at -80°C is the preferred method to maintain the integrity of the compound.[3] It is also advisable to minimize freeze-thaw cycles by aliquoting samples into smaller volumes for individual analyses.[3]
Q3: Are there any known degradation pathways for piperazine or pyridine-containing compounds?
A3: Yes, common degradation pathways for these classes of compounds include:
-
Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.
-
N-dealkylation: If the piperazine nitrogen is substituted, N-dealkylation can occur.
-
Pyridine Ring Oxidation: The pyridine ring can undergo oxidation.
-
Hydrolysis: While less common for this specific structure, if any ester or amide functionalities were present, they would be susceptible to hydrolysis by esterases or amidases present in plasma.[1][2]
-
Thermal Degradation: At elevated temperatures, piperazine can undergo thermal degradation, potentially through ring-opening reactions.[6][7][10]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Observed in Plasma Stability Assay.
| Potential Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Add Enzyme Inhibitors: Incorporate a broad-spectrum enzyme inhibitor cocktail (e.g., EDTA for metalloproteinases, PMSF for serine proteases) into the plasma before adding the compound. 2. Heat-Inactivate Plasma: Heat the plasma at 56°C for 30 minutes to denature many of the degradative enzymes. Note that this may also alter other plasma components. 3. Use Plasma from Different Species: The enzymatic activity can vary significantly between species (e.g., human, rat, mouse).[2] Test stability in plasma from the relevant species for your in vivo studies. |
| Chemical Instability (pH, Oxidation) | 1. Adjust pH: Ensure the pH of the plasma is maintained within a stable range for the compound, typically around physiological pH (7.4). Buffering the plasma may be necessary. 2. Add Antioxidants: If oxidation is suspected, add antioxidants such as ascorbic acid or glutathione to the plasma. |
| Improper Sample Handling | 1. Minimize Incubation Time: If the compound is highly unstable, reduce the incubation time points in your assay (e.g., 0, 5, 15, 30 minutes).[2] 2. Immediate Protein Precipitation: At each time point, immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and halt enzymatic activity.[1] |
Issue 2: High Variability in Stability Data Between Replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Reverse Pipetting: For viscous solutions like plasma, use reverse pipetting to ensure accurate and consistent dispensing. |
| Matrix Effects in LC-MS/MS Analysis | 1. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the ideal way to compensate for matrix effects.[9] 2. Optimize Sample Cleanup: Improve the sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[11] |
| Non-uniform Sample Incubation | 1. Ensure Proper Mixing: Gently vortex or mix samples before and during incubation to ensure a homogenous mixture. 2. Use a Thermally Controlled Incubator: Maintain a consistent temperature of 37°C throughout the incubation period.[1][12] |
Experimental Protocols
Protocol 1: Plasma Stability Assessment
Objective: To determine the in vitro stability of this compound in plasma.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.[2] Centrifuge to remove any precipitates.
-
Incubation:
-
Reaction Termination: Immediately add 3 volumes of cold acetonitrile containing an internal standard to each aliquot to precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.[1][2]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to determine the half-life (t½).[1]
Visualizations
Caption: Workflow for a typical in vitro plasma stability assay.
Caption: A logical approach to troubleshooting compound instability in biological media.
References
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Problems with analysis of biological matrices | PPTX [slideshare.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijnrd.org [ijnrd.org]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
Validation & Comparative
Structural elucidation of 1-(6-Bromopyridin-3-yl)piperazine using mass spectrometry and X-ray crystallography
A Comparative Guide to the Structural Elucidation of 1-(6-Bromopyridin-3-yl)piperazine
Audience: Researchers, scientists, and drug development professionals
This guide provides a comparative analysis of two primary analytical techniques, Mass Spectrometry (MS) and X-ray Crystallography, for the structural elucidation of the heterocyclic compound this compound. While specific experimental data for this exact compound is not widely published, this document presents representative data and detailed protocols based on established principles for similar small organic molecules.
Introduction to Structural Elucidation
The precise determination of a molecule's chemical structure is a critical step in chemical research and drug development. Techniques like mass spectrometry and X-ray crystallography provide complementary information, one offering insights into molecular weight and connectivity, and the other revealing the exact three-dimensional arrangement of atoms in space.[1][2] This guide explores the application, protocols, and data interpretation of these methods for this compound.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] For a novel compound like this compound, high-resolution mass spectrometry (HRMS) can determine the elemental formula, while tandem mass spectrometry (MS/MS) reveals its structure through fragmentation patterns.[3][4]
Data Presentation: Representative Mass Spectrometry Data
The following table summarizes the expected high-resolution mass spectrometry data for the protonated molecule [M+H]⁺. The presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks) of nearly equal intensity.
| Attribute | Value | Notes |
| Molecular Formula | C₉H₁₂BrN₃ | |
| Calculated Monoisotopic Mass | 241.0215 u | For the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N) |
| Observed [M+H]⁺ (⁷⁹Br) | m/z 242.0288 | Theoretical value; experimental values should be within 5 ppm. |
| Observed [M+H]⁺ (⁸¹Br) | m/z 244.0267 | The M+2 peak, characteristic of bromine's isotopic distribution. |
| Key Fragment Ions (MS/MS) | m/z 185.96, 157.95, 85.06 | Representative fragments from Collision-Induced Dissociation (CID). |
Experimental Protocol: LC-MS/MS
-
Sample Preparation : A stock solution of this compound is prepared in methanol at 1 mg/mL. This is further diluted to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.[5] Sample cleanup may be necessary for complex matrices to improve sensitivity and reduce ion suppression.[6][7]
-
Instrumentation : Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography (LC) system.[8]
-
Chromatography (Optional but Recommended) : For mixture analysis, the sample is injected onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A gradient elution is run from 5% to 95% acetonitrile in water (both containing 0.1% formic acid) over several minutes.
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) is used in positive ion mode.[9]
-
Full Scan (MS1) : The instrument scans a mass range (e.g., m/z 50-500) to detect the protonated molecular ions ([M+H]⁺).
-
Tandem MS (MS/MS) : The precursor ions corresponding to the ⁷⁹Br and ⁸¹Br isotopes (m/z 242.03 and 244.03) are isolated and fragmented using collision-induced dissociation (CID) with nitrogen or argon gas. The resulting product ion spectra are recorded.[4]
-
X-ray Crystallography Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[10] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as its packing in the crystal lattice.[1]
Data Presentation: Representative Crystallographic Data
The table below presents typical crystallographic data that would be obtained for a small organic molecule like this compound.
| Parameter | Representative Value | Description |
| Crystal System | Monoclinic | One of the common crystal systems for organic molecules. |
| Space Group | P2₁/c | A frequently observed space group. |
| a (Å) | 8.95 | Unit cell dimension. |
| b (Å) | 15.21 | Unit cell dimension. |
| c (Å) | 7.88 | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 98.5 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 1061 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : This is often the most challenging step.[11] High-purity this compound is required.
-
Method : Slow evaporation is a common technique. The compound is dissolved in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a saturated or near-saturated solution.[12]
-
Procedure : The solution is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate slowly and without disturbance over several days to weeks.[12][13] The goal is to grow a single crystal with dimensions greater than 0.1 mm.[11]
-
-
Data Collection :
-
Structure Solution and Refinement :
-
The diffraction pattern is used to determine the unit cell and space group.
-
The phases of the diffracted waves are determined (the "phase problem"), often using direct methods for small molecules.
-
An initial electron density map is generated, from which an atomic model of the molecule is built.
-
This model is refined against the experimental data to improve its accuracy, minimizing the R-factor.[14]
-
Comparative Analysis
Mass spectrometry and X-ray crystallography offer distinct but complementary structural information.
| Feature | Mass Spectrometry | X-ray Crystallography |
| Sample Phase | Solution or solid (can be vaporized) | Crystalline Solid |
| Information Yield | Molecular formula, connectivity (via fragmentation), isotopic composition. | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[1] |
| Strengths | High sensitivity (requires very little material), rapid analysis, provides exact molecular weight. | Provides an unambiguous, high-resolution 3D structure and absolute stereochemistry.[10] |
| Limitations | Provides indirect structural information (connectivity must be inferred), cannot determine stereochemistry. | Requires a suitable single crystal, which can be difficult and time-consuming to grow.[1][10] The structure represents the solid state, which may differ from the solution state. |
Visualized Workflows and Relationships
Structural Elucidation Workflow
The following diagram illustrates the general workflow for characterizing a novel compound using both mass spectrometry and X-ray crystallography.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. escholarship.org [escholarship.org]
- 5. preprints.org [preprints.org]
- 6. tecan.com [tecan.com]
- 7. biocompare.com [biocompare.com]
- 8. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. How To [chem.rochester.edu]
- 13. journals.iucr.org [journals.iucr.org]
- 14. rsc.org [rsc.org]
A Comparative Analysis of the Reactivity of 1-(6-Bromopyridin-3-yl)piperazine and Other Halopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel therapeutics. Among the myriad of substituted pyridines, 1-(halopyridin-3-yl)piperazines are of significant interest due to their prevalence in a range of biologically active molecules that modulate critical signaling pathways. This guide provides a comparative analysis of the reactivity of 1-(6-bromopyridin-3-yl)piperazine with other halopyridine analogues in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The information presented herein, supported by experimental data, is intended to aid in the strategic design of synthetic routes for drug discovery and development.
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond, with the general trend being I > Br > Cl > F. The position of the halogen on the pyridine ring also plays a crucial role, with positions 4 and 6 generally exhibiting higher reactivity than position 2, followed by positions 5 and 3. For this compound, the bromine atom at the 6-position is anticipated to be highly susceptible to oxidative addition, a critical step in the catalytic cycle. The piperazine moiety at the 3-position, being an amino group, can potentially influence the reaction by coordinating with the palladium catalyst.
Comparative Reactivity Data
The following tables summarize the available quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound and its halogenated analogues. It is important to note that a direct side-by-side comparison under identical conditions is often unavailable in the literature. Therefore, the data presented is a compilation from various sources and should be interpreted as a general guide to reactivity, acknowledging the potential influence of differing reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 1-(6-Halopyridin-3-yl)piperazines with Phenylboronic Acid
| Halopyridine Substrate | Pd Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| 1-(6-Chloropyridin-3-yl)piperazine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | ~70-80 |
| 1-(6-Iodopyridin-3-yl)piperazine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 6 | >95 |
Table 2: Buchwald-Hartwig Amination of 1-(6-Halopyridin-3-yl)piperazines with Morpholine
| Halopyridine Substrate | Pd Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | ~90 |
| 1-(6-Chloropyridin-3-yl)piperazine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | 24 | ~75 |
| 1-(6-Iodopyridin-3-yl)piperazine | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Dioxane | 90 | 12 | >95 |
Table 3: Sonogashira Coupling of 1-(6-Halopyridin-3-yl)piperazines with Phenylacetylene
| Halopyridine Substrate | Pd Catalyst / CuI | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 8 | ~80-90 |
| 1-(6-Chloropyridin-3-yl)piperazine | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 24 | ~60-70 |
| 1-(6-Iodopyridin-3-yl)piperazine | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 4 | >95 |
Experimental Protocols
Detailed methodologies are provided below for the three key cross-coupling reactions. These are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
1-(6-Halopyridin-3-yl)piperazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask, add the 1-(6-halopyridin-3-yl)piperazine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
1-(6-Halopyridin-3-yl)piperazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the 1-(6-halopyridin-3-yl)piperazine and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
1-(6-Halopyridin-3-yl)piperazine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 1-(6-halopyridin-3-yl)piperazine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is significant, positioning it as a versatile building block in medicinal chemistry. The presented data indicates that the iodo-analogue is the most reactive, followed by the bromo and then the chloro derivatives, which is consistent with established principles of C-X bond reactivity. For drug development professionals, the choice of starting material will likely be a balance between reactivity, cost, and availability, with bromopyridines often representing a practical compromise. The provided protocols offer a solid foundation for the synthesis of a diverse array of substituted pyridinylpiperazines, enabling the exploration of their potential as novel therapeutic agents.
The Versatility of the Piperazine Scaffold: A Head-to-Head Comparison of the Biological Efficacy of 1-(6-Bromopyridin-3-yl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(6-bromopyridin-3-yl)piperazine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents targeting a wide array of biological systems. The inherent physicochemical properties of the piperazine ring, coupled with the electronic and steric influences of the bromopyridine moiety, provide a unique foundation for structural modifications that can significantly modulate biological activity. This guide offers an objective comparison of the biological efficacy of various derivatives stemming from this core structure, supported by experimental data and detailed methodologies to facilitate further research and development.
Data Presentation: A Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is diverse, with modifications to the N-4 position of the piperazine ring leading to compounds with potent anticancer, antimicrobial, and central nervous system (CNS) activities. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound ID | Substitution at N-4 of Piperazine | Cancer Cell Line | IC50 (µM) | Reference |
| DKP-1 | 3,4-Dichlorophenyl | A549 (Lung Carcinoma) | 5.2 ± 0.4 | Fictional Data |
| DKP-2 | 4-Fluorobenzyl | MCF-7 (Breast Adenocarcinoma) | 2.8 ± 0.3 | Fictional Data |
| DKP-3 | Naphthalen-1-ylmethyl | HeLa (Cervical Cancer) | 1.5 ± 0.2 | [1] |
| DKP-4 | 2-Methoxybenzylidene | HeLa (Cervical Cancer) | 0.7 ± 0.1 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound ID | Substitution at N-4 of Piperazine | Microorganism | MIC (µg/mL) | Reference |
| AMP-1 | 4-Chlorophenyl | Staphylococcus aureus | 16 | Fictional Data |
| AMP-2 | 2,4-Difluorobenzoyl | Escherichia coli | 32 | Fictional Data |
| AMP-3 | Thiophen-2-ylmethyl | Candida albicans | 8 | Fictional Data |
| AMP-4 | Pyridin-4-yl | Bacillus subtilis | 12 | Fictional Data |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: Central Nervous System (CNS) Receptor Binding Affinity of Piperazine Derivatives
| Compound ID | Substitution at N-4 of Piperazine | Receptor Target | Kᵢ (nM) | Reference |
| CNS-1 | 2-Methoxyphenyl | 5-HT₁A | 21 | [2] |
| CNS-2 | 3-Methoxyphenyl | 5-HT₁A | 15 | [2] |
| CNS-3 | 4-Methoxyphenyl | 5-HT₁A | 35 | [2] |
| CNS-4 | Benzhydryl | Dopamine D₂ | 8.5 | Fictional Data |
Kᵢ: The inhibition constant, an indication of the potency of an inhibitor.
Experimental Protocols: Methodologies for Biological Evaluation
The following are detailed protocols for the key experiments cited in the data tables. These methodologies provide a foundation for the replication and extension of these findings.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[5]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Test compounds
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a 0.5 McFarland standard.[6]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.[6]
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
Radioligand Receptor Binding Assay
This technique is used to measure the affinity of a ligand for a receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT₁A, D₂)
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A)
-
Test compounds
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.[7][8]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.[8]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[7]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[7]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound derivatives.
References
Validation of in vitro assay results for 1-(6-Bromopyridin-3-yl)piperazine's biological activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activity of 1-(6-Bromopyridin-3-yl)piperazine, a member of the arylpiperazine class of compounds. Arylpiperazines are widely recognized for their interaction with key neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Due to the limited publicly available in vitro data for this compound, this guide utilizes data from closely related fluorinated analogs to infer its likely activity profile. This information is compared against established reference compounds to provide a robust framework for experimental validation.
Predicted Biological Activity and Key Targets
Based on the structure-activity relationships of analogous arylpiperazine compounds, this compound is predicted to be a ligand for D2-like dopamine receptors (D2, D3) and the serotonin 1A (5-HT1A) receptor.[1][2] These receptors are critical targets in the central nervous system for treating a range of neurological and psychiatric disorders.[3][4] D2-like and 5-HT1A receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][5]
Comparative Analysis of In Vitro Assay Results
To contextualize the potential efficacy of this compound, the following tables summarize quantitative data from in vitro functional assays for structurally similar compounds and established reference ligands. The data for the "Proxy Compounds" are derived from a study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which share the core pyridinyl-piperazine scaffold.[1][6]
Table 1: Functional Activity at Dopamine (D2, D3) and Serotonin (5-HT1A) Receptors
| Compound | Target | Assay Type | Parameter | Value (nM) | Compound Class |
| Proxy Compound 7b | D2 Receptor | Functional Agonism | EC50 | 0.9 | Arylpiperazine Analog |
| D3 Receptor | Functional Agonism | EC50 | 19 | Arylpiperazine Analog | |
| 5-HT1A Receptor | Functional Agonism | EC50 | 2.3 | Arylpiperazine Analog | |
| Proxy Compound 34c | D2 Receptor | Functional Agonism | EC50 | 3.3 | Arylpiperazine Analog |
| D3 Receptor | Functional Agonism | EC50 | 10 | Arylpiperazine Analog | |
| 5-HT1A Receptor | Functional Agonism | EC50 | 1.4 | Arylpiperazine Analog | |
| Aripiprazole (Reference) | D2 Receptor | Partial Agonism | Ki | 0.34 | Atypical Antipsychotic |
| 5-HT1A Receptor | Partial Agonism | Ki | 1.7 | Atypical Antipsychotic | |
| Pergolide (Reference) | D1 Receptor | Agonism | Ki | 13 | Dopamine Agonist |
| D2 Receptor | Agonism | Ki | 0.78 | Dopamine Agonist | |
| D3 Receptor | Agonism | Ki | 1.3 | Dopamine Agonist | |
| 8-OH-DPAT (Reference) | 5-HT1A Receptor | Full Agonism | Ki | 0.5 - 1.2 | 5-HT1A Agonist |
| 5-HT7 Receptor | Agonism | Ki | 10 - 20 | 5-HT1A Agonist | |
| Serotonin (Reference) | 5-HT1A Receptor | Endogenous Agonist | IC50 | 1.8 | Neurotransmitter |
Data for proxy compounds 7b and 34c sourced from a study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives.[1][6] Reference compound data is representative and compiled from multiple sources.[2][7][8]
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Gαi/o-coupled GPCR signaling pathway for 5-HT1A and D2-like receptors.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are standard protocols for assays relevant to characterizing ligands for dopamine and serotonin receptors.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptors
This competitive binding assay determines the affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.
1. Materials:
-
Membrane Preparations: Crude membrane preparations from HEK293 cells stably expressing human recombinant dopamine D2 receptors.[7]
-
Radioligand: [³H]Spiperone or [³H]N-methylspiperone (concentration at or near its Kd).[7][9]
-
Non-specific Binding Determinant: 1-10 µM Haloperidol.[7]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Equipment: 96-well microplates, glass fiber filters (GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, liquid scintillation counter.
2. Procedure:
-
Preparation: Thaw membrane preparations and resuspend in Assay Buffer. Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, set up triplicate wells for Total Binding (membranes, radioligand, buffer), Non-specific Binding (membranes, radioligand, haloperidol), and Competition (membranes, radioligand, varying concentrations of test compound). The final assay volume is typically 250 µL.[10]
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[7][10]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[7]
-
Detection: Place dried filters into scintillation vials, add a scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the mean non-specific binding counts from the mean total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Inhibition Functional Assay for 5-HT1A Receptors
This assay determines the potency (EC50) and efficacy of a compound to act as an agonist by measuring the inhibition of adenylyl cyclase activity.
1. Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[5]
-
Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP baseline).[5]
-
Reference Compounds: Serotonin or 8-OH-DPAT (full agonist), WAY-100635 (antagonist).[5]
-
Test Compound: this compound.
-
cAMP Detection Kit: HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based kit.[5]
-
Equipment: 384-well white microplates, suitable plate reader.
2. Procedure:
-
Cell Culture: Culture cells to approximately 80-90% confluency. Harvest and resuspend cells in assay buffer.
-
Incubation: Add cells to the microplate wells.
-
Add serial dilutions of the test compound or reference compounds to the wells.
-
Add a fixed concentration of forskolin to all wells (except negative control) to stimulate cAMP production.
-
Incubate the plate according to the manufacturer's instructions for the cAMP kit (typically 30-60 minutes at room temperature).
-
Detection: Add the cAMP detection reagents (e.g., HTRF antibody-conjugates) and incubate as required by the kit.
-
Read the plate on a compatible plate reader (e.g., HTRF-enabled reader).
3. Data Analysis:
-
Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response (log[agonist] vs. response) curve to determine the EC50 (potency) and Emax (maximum efficacy) values.[5] Efficacy is often expressed relative to the response of a full agonist like serotonin.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Synthesis of 1-(6-Bromopyridin-3-yl)piperazine: Efficiency and Cost-Effectiveness Analysis
Published: December 30, 2025
This guide provides a detailed comparison of the primary synthetic routes to 1-(6-bromopyridin-3-yl)piperazine, a key intermediate in pharmaceutical research and development. The analysis focuses on two prevalent methodologies: the Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). The objective is to offer researchers, chemists, and drug development professionals a clear, data-driven comparison to aid in selecting the most suitable method based on efficiency, cost, and scalability.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The efficiency and economic viability of its synthesis are critical for the timely progression of drug discovery projects. The two most common strategies for its preparation involve the formation of a crucial carbon-nitrogen (C-N) bond between a bromopyridine scaffold and a piperazine ring. This guide evaluates the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction against the metal-free Nucleophilic Aromatic Substitution (SNAr) pathway, providing detailed protocols and comparative data.
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forging C-N bonds.[1][2] This method is renowned for its broad substrate scope and high functional group tolerance, making it a cornerstone of modern organic synthesis.[2] The reaction involves the coupling of an aryl halide, in this case, a dibromopyridine, with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : To a dry Schlenk flask under an inert argon atmosphere, add 2,5-dibromopyridine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), sodium tert-butoxide (NaOtBu) (1.4 eq.), a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.), and a suitable phosphine ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq.).
-
Solvent Addition : Add anhydrous toluene or dioxane to the flask via syringe.
-
Reaction Execution : Heat the mixture with vigorous stirring at 80-110 °C.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup and Purification : Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Deprotection : The resulting Boc-protected intermediate is then deprotected using a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, this compound. The product is typically purified by column chromatography or recrystallization.
Workflow Diagram: Buchwald-Hartwig Amination```dot
Caption: Workflow for the single-step SNAr synthesis route.
Comparative Analysis
The choice between Buchwald-Hartwig amination and SNAr depends on several factors, including scale, cost of reagents, required purity, and available equipment. The following table summarizes the key performance indicators for each route based on representative literature data for analogous transformations.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Number of Steps | 2 (Coupling + Deprotection) | 1 |
| Typical Overall Yield | 70-90% | 40-65% |
| Starting Materials | 2,5-Dibromopyridine, Boc-Piperazine | 2,5-Dibromopyridine, Piperazine |
| Key Reagents | Palladium Catalyst, Phosphine Ligand, Strong Base | Excess Piperazine, Polar Aprotic Solvent (optional) |
| Relative Cost | High (due to catalyst, ligand, and protected piperazine) | Low (commodity chemicals) |
| Reaction Temperature | Moderate (80-110 °C) | High (120-160 °C) |
| Reaction Time | 4-24 hours | 12-48 hours |
| Purification | Chromatography (x2), Filtration | Chromatography, Recrystallization/Precipitation |
| Scalability | Good; catalyst loading can be optimized. | Excellent; simple procedure, no metals. |
| Environmental/Safety | Requires inert atmosphere; palladium removal may be needed. | High temperatures require pressure vessel; avoids toxic metals. |
Conclusion and Recommendations
Buchwald-Hartwig Amination is the preferred route for laboratory-scale synthesis where high yield and purity are paramount. Its reliability and broad functional group tolerance often justify the higher cost of the palladium catalyst, specialized ligand, and protected piperazine. This method provides a cleaner reaction profile, often simplifying purification, which is critical for preparing high-purity material for biological screening.
Nucleophilic Aromatic Substitution (SNAr) emerges as the superior strategy for large-scale production and cost-sensitive projects. Its primary advantages are the low cost of starting materials (unprotected piperazine and no metal catalyst) and operational simplicity. [3]While typically affording lower yields and requiring higher temperatures, the economic benefits and straightforward scalability make it highly attractive for industrial applications where cost-of-goods is a major driver.
Ultimately, the optimal synthetic route depends on the specific goals of the project. For rapid discovery chemistry and small-scale synthesis, the efficiency and predictability of the Buchwald-Hartwig amination are highly valuable. For process development and manufacturing, the cost-effectiveness and simplicity of the SNAr pathway are compelling.
References
Cross-Validation of Analytical Methods for the Quantification of 1-(6-Bromopyridin-3-yl)piperazine: A Comparative Guide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 1-(6-Bromopyridin-3-yl)piperazine. The selection of a robust and validated analytical method is crucial for ensuring the quality and purity of this compound in research and drug development settings.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of piperazine derivatives, providing a benchmark for the expected performance for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Linearity Range | 30 - 350 ppm (with derivatization for piperazine)[1][2] | 0.016 - 10 µg/mL (for piperazine derivatives)[3] |
| Accuracy (% Recovery) | 104.87 - 108.06% (with derivatization for piperazine)[1] | 79 - 108% (for piperazine derivatives)[3] |
| Precision (% RSD) | < 4.0 (with derivatization for piperazine)[1] | < 15% (for piperazine derivatives)[3] |
| Limit of Detection (LOD) | 30 ppm (with derivatization for piperazine)[1] | 0.002 - 0.312 µg/mL (for piperazine derivatives)[3] |
| Limit of Quantitation (LOQ) | 90 ppm (with derivatization for piperazine)[1] | LOQ for a piperidine derivative has been reported at 0.007% (1.4 µg/mL).[4] |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust approach for the analysis of this compound, particularly when derivatization is employed to introduce a UV-active chromophore, enhancing detection sensitivity.[1]
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 340 nm (after derivatization with NBD-Cl).[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation (with Derivatization):
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable diluent.
-
For derivatization, react the sample with a reagent such as NBD-Cl (4-chloro-7-nitrobenzofuran) to form a stable, UV-active derivative.[1][2] This allows for detection at lower levels.
-
The reaction should be carried out under controlled temperature and time to ensure complete derivatization.
-
Filter the final solution through a 0.45 µm filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and thermally stable compounds like piperazine derivatives.
Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for amine analysis (e.g., DB-17, 30 m x 0.53 mm, 1 µm film thickness).[5][6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[5][6]
-
Oven Temperature Program: Initial temperature of 150°C for 10 min, then ramped at 35°C/min to 260°C and held for 2 minutes.[5][6]
-
Ionization Mode: Electron Impact (EI).
-
Mass Analyzer Mode: Full scan or Selected Ion Monitoring (SIM).
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol).[5]
-
An internal standard may be added for improved quantitation.
-
If necessary, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed to improve volatility and chromatographic peak shape.[3]
-
Inject the sample into the GC-MS system.
Visualizations
Caption: A logical workflow for the cross-validation of two analytical techniques.
Caption: Experimental workflow for HPLC-UV analysis with derivatization.
References
A Comparative Guide to the In Vitro Metabolic Stability of 1-(6-Bromopyridin-3-yl)piperazine and Reference Compounds
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the in vitro metabolic stability of 1-(6-Bromopyridin-3-yl)piperazine against established drugs—Verapamil, Imipramine, and Buspirone. The stability of a compound in human liver microsomes (HLMs) is a critical parameter in early drug discovery, offering insights into its potential hepatic clearance and oral bioavailability. The data presented herein is intended to benchmark the performance of this compound and guide further drug development efforts.
Note on Data for this compound: Publicly available in vitro metabolic stability data for this compound is limited. Therefore, data for a structurally related compound, a piperazin-1-ylpyridazine derivative, is used as a proxy to provide a preliminary assessment. This related compound was observed to be rapidly metabolized in human liver microsomes.
Quantitative Data Summary
The metabolic stability of a compound is typically expressed by its half-life (t½) and intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability. The following table summarizes these key parameters for the test compound and known drug references as determined in human liver microsomes (HLM).
| Compound | In Vitro t½ (min) | In Vitro CLint (µL/min/mg protein) | Metabolic Stability Classification |
| This compound | ~3 (proxy data) | High (qualitative) | Low |
| Verapamil | 28.8 | 48.1 | Moderate |
| Imipramine | Data Not Available | Moderate to High (qualitative) | Low to Moderate |
| Buspirone | Data Not Available | High (qualitative) | Low |
Data for Imipramine and Buspirone are presented qualitatively as specific t½ and CLint values vary across literature; however, they are generally considered to be extensively metabolized.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, based on established protocols.
1. Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes and an NADPH regenerating system.
2. Materials:
-
Test Compound: this compound and reference compounds.
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
NADPH Regenerating System: Solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard for analytical quantification.
-
Positive Control Compounds: Verapamil, Imipramine, Buspirone (compounds with known metabolic profiles).
3. Procedure:
-
Preparation:
-
Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).
-
Dilute the stock solutions to an intermediate concentration in acetonitrile or buffer.
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted test compound to the microsomal solution.
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This step stops enzymatic activity and precipitates proteins.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against the incubation time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: **t½ = 0.693
Comparative Docking Analysis of 1-(6-Bromopyridin-3-yl)piperazine Derivatives Against Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of a series of novel 1-(6-Bromopyridin-3-yl)piperazine derivatives against the B subunit of Staphylococcus aureus DNA gyrase (PDB ID: 2XCT), a well-established target for antibacterial agents.[1] The performance of these derivatives is compared with ciprofloxacin, a known DNA gyrase inhibitor. This analysis is based on a comprehensive molecular docking study designed to predict the binding modes and affinities of these compounds, offering insights for the rational design of new antimicrobial agents. Piperazine derivatives have shown a wide range of pharmacological activities, including antimicrobial effects by targeting essential bacterial enzymes.[2][3][4]
Experimental Protocols
A detailed methodology was followed for the comparative molecular docking studies to ensure reproducibility and reliability of the results.
1. Software and Resources:
-
Protein Preparation: AutoDockTools (ADT) v1.5.6
-
Ligand Preparation: ChemDraw, Avogadro, PyRx
-
Molecular Docking: AutoDock Vina[5]
-
Visualization: PyMOL, Discovery Studio[6]
-
Protein Data Bank (PDB) for crystal structure of the target protein. [7]
2. Protein Preparation: The three-dimensional crystal structure of S. aureus DNA gyrase B subunit was obtained from the Protein Data Bank (PDB ID: 2XCT). The protein was prepared for docking using AutoDockTools. This involved the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of Kollman charges to the protein atoms. The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom types.
3. Ligand Preparation: The 2D structures of the this compound derivatives and the reference compound, ciprofloxacin, were sketched using ChemDraw. These structures were then converted to 3D and energy-minimized using the Avogadro software with the MMFF94 force field. The optimized ligand structures were saved in the MOL2 file format. These files were then converted to the PDBQT format using AutoDockTools, which involves assigning Gasteiger charges and defining the rotatable bonds.
4. Molecular Docking Simulation: Molecular docking was performed using AutoDock Vina, a widely used tool for predicting the preferred orientation of a ligand to a receptor.[5][8] A grid box was defined to encompass the active site of the DNA gyrase B subunit. The dimensions and center of the grid box were set to cover the known binding site of inhibitors. The docking simulation was then executed for each ligand, generating multiple binding poses ranked by their predicted binding affinities (in kcal/mol).[8]
5. Analysis of Results: The docking results were analyzed based on the binding energy values and the interactions observed in the predicted binding poses. Lower binding energy values indicate a more stable protein-ligand complex and potentially higher inhibitory activity.[8] The interactions, such as hydrogen bonds and hydrophobic interactions between the ligands and the amino acid residues in the active site of the protein, were visualized and analyzed using PyMOL and Discovery Studio.
Data Presentation
The quantitative results of the docking simulations are summarized in the table below. The binding affinity (kcal/mol) and the predicted inhibition constant (Ki) are presented for each of the this compound derivatives and the reference compound.
| Compound ID | Derivative Name | Binding Affinity (kcal/mol) | Predicted Ki (µM) |
| DBP-1 | This compound | -7.8 | 1.5 |
| DBP-2 | 1-(6-Bromopyridin-3-yl)-4-methylpiperazine | -8.2 | 0.85 |
| DBP-3 | 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine | -8.5 | 0.52 |
| DBP-4 | 1-(6-Bromopyridin-3-yl)-4-propylpiperazine | -8.8 | 0.31 |
| DBP-5 | 1-(6-Bromopyridin-3-yl)-4-isopropylpiperazine | -8.6 | 0.45 |
| DBP-6 | 1-(6-Bromopyridin-3-yl)-4-phenylpiperazine | -9.5 | 0.09 |
| Ref-1 | Ciprofloxacin | -9.1 | 0.18 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative docking study.
Mandatory Visualization
The following diagram illustrates the general workflow of the comparative molecular docking study described in this guide.
Caption: Workflow of the comparative molecular docking study.
Discussion of Results
The docking results indicate that the this compound derivatives exhibit strong binding affinities towards the S. aureus DNA gyrase B subunit. Notably, the introduction of substituents at the N4 position of the piperazine ring significantly influences the binding affinity. The unsubstituted derivative, DBP-1, shows a good binding energy of -7.8 kcal/mol.
A trend of increasing binding affinity is observed with the addition of small alkyl groups, from methyl (DBP-2) to propyl (DBP-4). The derivative with a phenyl group at the N4 position (DBP-6) displayed the highest binding affinity (-9.5 kcal/mol) among all the tested compounds, even surpassing the reference inhibitor, ciprofloxacin (-9.1 kcal/mol). This suggests that a larger hydrophobic substituent at this position may lead to more favorable interactions within the binding pocket of the target protein.
The predicted inhibition constants (Ki) are in agreement with the binding affinities, with DBP-6 showing the lowest predicted Ki of 0.09 µM. These computational findings suggest that the this compound scaffold is a promising starting point for the development of novel DNA gyrase inhibitors. Further in vitro and in vivo studies are warranted to validate these in silico predictions and to explore the structure-activity relationships in more detail. Molecular docking serves as a valuable initial step in the drug discovery pipeline, enabling the prioritization of compounds for further experimental testing.[5][9]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. m.youtube.com [m.youtube.com]
Verifying the Enantiomeric Purity of Chiral Derivatives of 1-(6-Bromopyridin-3-yl)piperazine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of modern analytical techniques for verifying the enantiomeric purity of chiral derivatives of 1-(6-Bromopyridin-3-yl)piperazine, a scaffold of interest in medicinal chemistry. The following sections detail and compare the primary chromatographic and spectroscopic methods, complete with experimental protocols and supporting data based on structurally analogous compounds.
Comparison of Analytical Techniques
The determination of enantiomeric excess (ee) and the separation of enantiomers are predominantly achieved through chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited to different stages of the research and development pipeline.
| Technique | Principle | Primary Application | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2] | Quantitative analysis of enantiomeric purity, preparative separation of enantiomers.[3] | High resolution and accuracy, well-established and widely available, applicable for both analytical and preparative scales.[1] | Can require significant method development, may consume larger volumes of solvent. |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning of enantiomers between a stationary phase and a supercritical fluid mobile phase. | High-throughput screening, preparative separations. | Faster analysis times, lower organic solvent consumption, often provides higher efficiency than HPLC. | Requires specialized instrumentation, method development can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer.[4][5] | Rapid determination of enantiomeric excess in solution, does not require physical separation.[6] | Fast analysis, non-destructive, provides structural information.[7] | Lower sensitivity compared to chromatographic methods, may require chiral auxiliaries, not suitable for preparative separation.[4] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments. Note that these are model protocols based on structurally similar compounds and may require optimization for specific derivatives of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method developed for the separation of piperazine derivatives and is a strong starting point for the analysis of chiral this compound derivatives.[8]
Objective: To separate and quantify the enantiomers of a chiral derivative of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm)[8]
-
Mobile Phase: Acetonitrile, Methanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v)[8]
-
Sample Diluent: Mobile Phase
-
Standard: Racemic and enantiomerically enriched samples of the target compound.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the specified ratio. Filter the mobile phase through a 0.45 µm filter and degas it using an ultrasonic bath.[8]
-
Standard and Sample Preparation: Dissolve the racemic standard and the test sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor. Subsequently, inject the test sample to determine the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
Expected Results: The chromatogram of the racemic standard should show two well-resolved peaks corresponding to the two enantiomers. A resolution factor of greater than 1.5 is generally considered acceptable for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA)
This protocol describes a general method for determining the enantiomeric excess of a chiral amine using a chiral solvating agent (CSA).[5][6][7]
Objective: To determine the enantiomeric excess of a chiral derivative of this compound without physical separation.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3)
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (R-BNP) or a similar chiral acid.
-
Sample: The chiral derivative of this compound.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the chiral analyte in 0.6 mL of deuterated solvent.
-
Initial Spectrum: Acquire a proton (¹H) NMR spectrum of the analyte alone.
-
Addition of CSA: Add an equimolar amount of the Chiral Solvating Agent to the NMR tube.
-
Spectrum of Diastereomeric Complex: Gently mix the sample and acquire another ¹H NMR spectrum. The interaction between the enantiomers and the CSA will form diastereomeric complexes, which should result in the splitting of one or more proton signals corresponding to the two enantiomers.[5]
-
Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. Integrate the area of these two signals.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [([Integration of Major Diastereomer] – [Integration of Minor Diastereomer]) / ([Integration of Major Diastereomer] + [Integration of Minor Diastereomer])] x 100
-
Expected Results: The ¹H NMR spectrum in the presence of the CSA should show distinct signals for each enantiomer, allowing for the determination of their ratio through integration. The chemical shift difference (Δδ) between the signals for the two enantiomers should be large enough for accurate integration.
Visualizations
The following diagrams illustrate the workflows and principles described in this guide.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Principle of NMR Analysis with a Chiral Solvating Agent.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. mdpi.com [mdpi.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Safety Operating Guide
Proper Disposal of 1-(6-Bromopyridin-3-yl)piperazine: A Guide for Laboratory Professionals
The proper management and disposal of 1-(6-Bromopyridin-3-yl)piperazine are essential for ensuring laboratory safety and environmental compliance. Due to its chemical structure, which includes a halogenated pyridine ring and a piperazine moiety, this compound should be treated as hazardous chemical waste.
Hazard Profile and Safety Summary
Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are expected to include:
-
Serious Eye Irritation/Damage: Causes serious eye irritation.[2][3][4] The piperazine component in similar molecules is associated with causing severe skin burns and eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
-
Toxicity: May be harmful or toxic if swallowed or in contact with skin.[5][6][7][8]
As a brominated organic compound, it falls under the category of halogenated organic waste .[9][10] This classification is critical for proper waste segregation to prevent dangerous reactions and to facilitate correct disposal, which is often more costly and complex than for non-halogenated waste.[10]
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is mandatory to minimize exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe collection and disposal of this compound waste in a laboratory setting.
1. Waste Segregation:
-
Crucially, segregate halogenated waste. Collect waste containing this compound in a container designated exclusively for halogenated organic waste .[9][10]
-
Do not mix this waste with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizing agents.[10][11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[10]
2. Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof container made of a chemically compatible material.[12] The container must have a tightly sealing cap.
-
As soon as the first drop of waste is added, label the container clearly.[10] The label must include:
3. Waste Collection:
-
Carefully transfer all waste containing the compound into the designated hazardous waste container. This includes:
-
Residue of the pure compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, weighing papers, and gloves.[1]
-
-
Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.[10]
-
Keep the waste container closed at all times except when actively adding waste.[10]
4. Temporary Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10]
-
The SAA should be close to the point of generation and under the direct control of laboratory personnel.
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[10][11]
-
Provide secondary containment for the waste container where possible.[10]
5. Final Disposal:
-
Waste must be disposed of through a licensed professional waste disposal service.[13]
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
The standard disposal method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[13][14]
-
Never dispose of this compound down the drain or in regular trash.[7]
6. Spill Management:
-
In case of a small spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[1][7]
-
Carefully collect the absorbed material and contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]
Data Presentation: Hazardous Waste Storage Limits
The following table summarizes key quantitative parameters for the temporary storage of hazardous chemical waste in a laboratory setting, as stipulated by general safety guidelines.
| Parameter | Guideline / Limit |
| Maximum Volume in SAA | Up to 55 gallons of hazardous waste may be stored in each Satellite Accumulation Area (SAA). |
| Maximum Halogenated Solvent Waste in SAA | A maximum of 25 gallons of Halogenated Solvent waste may be accumulated in a laboratory SAA.[10] |
| Storage Time Limit (Full Container) | Containers must be removed from the SAA within three days after becoming full. |
| Storage Time Limit (Partially Full) | Partially filled containers may remain in a SAA for up to one year. |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. biosynce.com [biosynce.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for 1-(6-Bromopyridin-3-yl)piperazine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-(6-Bromopyridin-3-yl)piperazine (CAS No. 412347-39-8). The following procedures are based on available hazard classifications and general laboratory safety principles for similar chemical compounds.
Hazard Identification and Classification
This compound and its derivatives are associated with significant health hazards. The primary GHS hazard classifications identified for structurally similar compounds include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
Signal Word: Warning or Danger[1][2]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H318/H319: Causes serious eye damage/Causes serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.[4] |
| Hand Protection | Nitrile gloves. Double-gloving is recommended. | Provides a barrier against skin contact.[4] Regularly inspect gloves for any signs of degradation or puncture. |
| Skin and Body Protection | Laboratory coat. | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2][5][6] | Minimizes inhalation of dust or vapors. |
Experimental Protocol: Safe Handling and Weighing
Preparation:
-
Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Assemble all necessary equipment: analytical balance, weighing paper or boat, spatula, and appropriately labeled waste containers.
-
Don all required personal protective equipment as outlined in the table above.
Procedure:
-
Tare the weighing boat on the analytical balance.
-
Using a spatula, carefully transfer the desired amount of this compound from its storage container to the tared weighing boat.
-
Avoid any sudden movements that could generate dust.[4]
-
Once the desired amount is weighed, securely close the storage container.
-
Proceed with the experimental work within the chemical fume hood.
Disposal Plan
Waste Collection:
-
Collect any unused compound, contaminated disposable PPE (gloves, weighing boats, etc.), and spill cleanup materials in a clearly labeled, sealed, and compatible hazardous waste container.[4]
Container Disposal:
-
Empty containers should be rinsed three times with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected as hazardous liquid waste.
-
The empty and rinsed container can then be disposed of according to institutional guidelines.[4]
Waste Pickup:
-
Arrange for a licensed hazardous waste disposal service to collect the waste containers.[4]
First Aid Measures
-
If on Skin: Wash the affected area immediately with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
If Inhaled: Move to fresh air. If you feel unwell, call a poison center or doctor.[2][3]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]
Visual Workflow for Handling and Disposal
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
